Pristinamycin IB
Description
Properties
Molecular Formula |
C44H52N8O10 |
|---|---|
Molecular Weight |
852.9 g/mol |
IUPAC Name |
N-[12-ethyl-4,16-dimethyl-3-[[4-(methylamino)phenyl]methyl]-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C44H52N8O10/c1-5-30-41(58)51-21-10-13-31(51)42(59)50(4)33(23-26-15-17-28(45-3)18-16-26)43(60)52-22-19-29(53)24-32(52)38(55)49-36(27-11-7-6-8-12-27)44(61)62-25(2)35(39(56)47-30)48-40(57)37-34(54)14-9-20-46-37/h6-9,11-12,14-18,20,25,30-33,35-36,45,54H,5,10,13,19,21-24H2,1-4H3,(H,47,56)(H,48,57)(H,49,55) |
InChI Key |
PCOXSOQWQVRJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pristinamycin IB on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristinamycin IB, a member of the streptogramin B class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, focusing on its interaction with the 50S ribosomal subunit. This compound, in synergy with Pristinamycin IIA (a streptogramin A antibiotic), binds to the large ribosomal subunit, leading to a bactericidal effect. This document details the binding site, the molecular interactions with 23S rRNA, and the subsequent inhibition of peptide elongation. Furthermore, it presents quantitative binding data and detailed protocols for key experimental assays used to elucidate this mechanism.
Introduction
The rise of antibiotic-resistant bacteria necessitates a deep understanding of the mechanisms of action of existing and novel antimicrobial agents. Pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis, is a synergistic combination of two distinct chemical entities: Pristinamycin I (type B streptogramins) and Pristinamycin II (type A streptogramins).[1] this compound is a derivative of Pristinamycin IA.[2] While individually bacteriostatic, the combination of type A and B streptogramins exhibits potent bactericidal activity by targeting the bacterial ribosome.[1] This guide focuses specifically on the action of this compound on the 50S ribosomal subunit, the larger of the two subunits that constitute the bacterial ribosome and the site of peptide bond formation.[3]
Mechanism of Action
The primary target of this compound is the 50S ribosomal subunit, where it obstructs the process of protein synthesis.[1][3] The mechanism can be dissected into several key stages:
-
Synergistic Binding: The action of this compound is significantly enhanced by the presence of a type A streptogramin, such as Pristinamycin IIA. Pristinamycin IIA binds first to the peptidyl transferase center (PTC) on the 50S subunit.[4] This initial binding event induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound.[4]
-
Binding Site within the Nascent Peptide Exit Tunnel (NPET): this compound binds to a site located at the entrance of the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[5][6] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The binding site of this compound partially overlaps with that of macrolide antibiotics.[7]
-
Interaction with 23S rRNA: The binding of this compound is mediated by specific interactions with nucleotides of the 23S ribosomal RNA (rRNA), which is the catalytic component of the ribosome. Key nucleotides involved in the interaction with streptogramin B antibiotics include those in the peptidyl transferase loop of domain V, such as A2058, G2061, A2062, and A2503 (E. coli numbering).[7][8]
-
Inhibition of Peptide Elongation: By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[6] This steric hindrance prevents the nascent peptide from progressing through the tunnel, thereby halting protein synthesis.[6] While it doesn't directly inhibit peptide bond formation, it effectively arrests the elongation phase of translation.[7]
-
Dissociation of Peptidyl-tRNA: The binding of streptogramin B antibiotics can also stimulate the dissociation of peptidyl-tRNA from the ribosome, contributing to the overall inhibition of protein synthesis.[9]
The synergistic action of Pristinamycin IIA and this compound is crucial for their bactericidal effect. Pristinamycin IIA inhibits the formation of the peptide bond at the PTC, while this compound blocks the exit of the nascent polypeptide chain. This dual mechanism effectively shuts down protein synthesis.[4][9]
Quantitative Data
The synergistic binding of streptogramins A and B to the ribosome has been quantified. The presence of streptogramin A significantly increases the affinity of streptogramin B for the 50S ribosomal subunit. The following table summarizes the dissociation constants (Kd) for a generic streptogramin B antibiotic, which serves as a proxy for this compound.
| Condition | Dissociation Constant (Kd) | Fold Increase in Affinity |
| Streptogramin B alone | 59 nM | - |
| Streptogramin B + Streptogramin A | 13.3 nM | ~4.4x |
Data from quantitative binding studies of [G-3H]streptogramin B with high-salt-washed ribosomes in the presence and absence of streptogramin A.[10]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.[11]
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of the inhibitor is quantified by measuring the reduction in the amount of synthesized protein.[11]
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (S30 extract).
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an energy mix (ATP, GTP, creatine phosphate, creatine kinase), a mixture of amino acids, and the mRNA template for the reporter protein.
-
Add varying concentrations of this compound (and Pristinamycin IIA for synergy studies) to the reaction mixtures. A control reaction with no antibiotic should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).[12]
-
-
Quantification of Protein Synthesis:
-
If using a luciferase reporter, add luciferin substrate and measure the luminescence using a luminometer.[11]
-
If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Alternatively, radiolabeled amino acids (e.g., [³⁵S]-methionine) can be used, and the synthesized protein can be quantified by SDS-PAGE and autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the antibiotic compared to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting is a powerful technique that provides a genome-wide snapshot of ribosome positions on mRNA transcripts, revealing where ribosomes are stalled by an antibiotic.[13][14]
Principle: Ribosomes actively translating an mRNA protect a segment of the mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the genome to determine the precise location and density of ribosomes.
Protocol:
-
Cell Treatment and Lysis:
-
Treat a bacterial culture with this compound at a specific concentration and for a defined time.
-
Rapidly harvest the cells and lyse them in a buffer containing an elongation inhibitor (e.g., chloramphenicol) to "freeze" the ribosomes on the mRNA.
-
-
Nuclease Digestion:
-
Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest the mRNA that is not protected by ribosomes.
-
-
Isolation of Ribosome-Protected Fragments (RPFs):
-
Load the nuclease-treated lysate onto a sucrose density gradient and separate the monosomes (single ribosomes) by ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
-
Library Preparation and Sequencing:
-
Purify the RPFs (typically 20-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Determine the positions of the 5' end of each read, which corresponds to the leading edge of the ribosome.
-
Analyze the distribution of ribosome footprints along transcripts to identify sites of ribosome stalling induced by this compound.
-
Toeprinting Assay
The toeprinting assay (or primer extension inhibition assay) is used to map the precise location of a stalled ribosome on a specific mRNA molecule.[15][16]
Principle: A DNA primer is annealed to an mRNA downstream of the region of interest. A reverse transcriptase extends the primer, synthesizing a complementary DNA (cDNA) strand. When the reverse transcriptase encounters a stalled ribosome, it stops, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the position of the ribosome on the mRNA.[16]
Protocol:
-
In Vitro Translation and Ribosome Stalling:
-
Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and other necessary components.
-
Add this compound to induce ribosome stalling.
-
Incubate the reaction to allow translation to proceed and stalling to occur.
-
-
Primer Annealing and Extension:
-
Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected stalling site.
-
Anneal the primer to the mRNA by heating and then cooling the mixture.
-
Add reverse transcriptase and dNTPs to the reaction.
-
Incubate to allow for primer extension.
-
-
Analysis of cDNA Products:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.
-
Include a sequencing ladder of the same mRNA template to precisely determine the size of the toeprint fragment.
-
Visualize the radiolabeled or fluorescently labeled cDNA fragments by autoradiography or fluorescence imaging.
-
-
Interpretation:
-
The appearance of a specific truncated cDNA fragment in the presence of this compound indicates the position of the stalled ribosome. The 3' end of the toeprint is typically located 15-18 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Synergistic mechanism of this compound and IIA on the 50S ribosome.
Experimental Workflow for Ribosome Footprinting
Caption: Workflow for identifying ribosome stalling sites using ribosome footprinting.
Logical Relationship in Toeprinting Assay
Caption: Logical flow of the toeprinting assay to detect ribosome stalling.
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 7. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]
The intricate pathway of Pristinamycin IB Biosynthesis in Streptomyces pristinaespiralis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pristinamycin IB, a key component of the potent streptogramin antibiotic mixture produced by the bacterium Streptomyces pristinaespiralis, is a branched cyclic hexadepsipeptide with significant therapeutic value. Its complex structure is assembled through a sophisticated enzymatic machinery, primarily involving non-ribosomal peptide synthetases (NRPSs). This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the genetic framework, enzymatic players, and the experimental methodologies used to elucidate this fascinating pathway.
The Genetic Blueprint: The Pristinamycin Supercluster
The genes responsible for the biosynthesis of both Pristinamycin I and II are located within a massive ~210 kb "supercluster" of genes.[1][2] A notable feature of this supercluster is that the genes for the two distinct pristinamycin components are not segregated but are interspersed throughout the region.[1][2] This unique genetic organization is thought to be a mechanism to ensure the coordinated production of both synergistic compounds.[1]
The Molecular Architects: Non-Ribosomal Peptide Synthetases
The synthesis of this compound is orchestrated by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymes activate and sequentially link the precursor molecules to form the final complex structure. The core NRPS machinery for this compound synthesis consists of three key proteins: SnbA, SnbC, and SnbDE.[3]
Precursor Molecules
The construction of the this compound backbone requires a specific set of building blocks. These precursor molecules are:
-
3-hydroxypicolinic acid
-
L-threonine
-
L-aminobutyric acid
-
L-proline
-
4-N,N-dimethylamino-L-phenylalanine (DMAPA)
-
4-oxo-L-pipecolic acid
-
L-phenylglycine[1]
The biosynthesis of some of these non-standard precursors involves dedicated enzymatic pathways encoded within the pristinamycin gene cluster. For example, the pap gene cluster is responsible for the synthesis of DMAPA, while the pglA-E operon directs the formation of L-phenylglycine.[1][4]
Quantitative Data on this compound Biosynthesis
The following tables summarize the available quantitative data related to the enzymes and production of this compound.
Table 1: Purification and Properties of this compound Synthetases
| Enzyme | Function | Purification Fold | Estimated Molecular Weight (Mr) |
| SnbA | Activates 3-hydroxypicolinic acid | 200-fold | 67,000 |
| SnbC | Activates and incorporates L-threonine and L-aminobutyric acid | 100-fold | 240,000 (dimer) |
| SnbD | Activates L-proline and 4-dimethylamino-L-phenylalanine | 200-fold | 250,000 - 350,000 (dimer) |
| SnbE | Activates L-phenylglycine | 3,000-fold | 170,000 |
Data sourced from Thibaut et al., 1997.[5]
Table 2: Fermentation Yields of Pristinamycin
| Fermentation Condition | Pristinamycin Yield | Reference |
| Standard Batch Fermentation | 0.4 g/L | [6] |
| Batch Fermentation with Adsorbent Resin | 1.13 g/L | [6] |
| Fermentation with Glycine Feeding and Adsorbent Resin | 616 mg/L | [7] |
| Fermentation of Genetically Engineered Strain G 4-17 | 0.90 g/L | [8] |
Visualizing the Biosynthetic and Experimental Pathways
To better understand the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated using the DOT language.
References
- 1. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies [mdpi.com]
- 2. How to make a guide RNA for a Cas9 knockout | Corn Lab [cornlab.com]
- 3. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publish.obsidian.md [publish.obsidian.md]
- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evolution of Streptomyces pristinaespiralis for resistance and production of pristinamycin by genome shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pristinamycin IB: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Pristinamycin IB, a key component of the pristinamycin antibiotic complex. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antibiotic research.
Chemical Structure
This compound is a member of the streptogramin B class of antibiotics. It is a cyclic hexadepsipeptide antibiotic. Its chemical identity is well-established, and it is also known by the synonyms Ostreogrycin B2 and Virginiamycin S1.
IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide[1]
The core structure of this compound is closely related to Pristinamycin IA. The distinguishing feature of this compound is the presence of an N-methyl-4-(methylamino)phenylalanine residue, in contrast to the N-methyl-4-(dimethylamino)phenylalanine found in Pristinamycin IA. This seemingly minor difference in a single methyl group can influence the molecule's biological activity and physicochemical properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C44H52N8O10 | [2] |
| Molecular Weight | 852.93 g/mol | [2] |
| Melting Point | Data not available for this compound. For Pristinamycin IA: 198 °C. | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | [4] |
| pKa | Data not available. |
Experimental Protocols
The determination of the physicochemical properties outlined above requires specific and validated experimental protocols. The following sections detail generalized methodologies that are applicable for the characterization of antibiotic compounds like this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
A standard capillary melting point apparatus can be used.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.
Determination of Solubility
Solubility is a crucial parameter that affects a drug's absorption and distribution. It is typically determined in a range of solvents relevant to pharmaceutical formulation and biological systems.
Methodology (Shake-Flask Method):
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate buffer at various pH values) in a sealed flask.
-
Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups like this compound, the pKa values are critical for understanding its charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.
Mechanism of Action: Synergistic Inhibition of Bacterial Protein Synthesis
Pristinamycin is a combination of two structurally different components: Group A (macrolactones, e.g., Pristinamycin IIA) and Group B (cyclic depsipeptides, e.g., this compound). These two components act synergistically to inhibit bacterial protein synthesis, leading to a potent bactericidal effect that is often greater than the sum of their individual activities.
The primary target for both components is the 50S subunit of the bacterial ribosome.
Synergistic action of Pristinamycin components on the bacterial ribosome.
Workflow for Determining Physicochemical Properties:
The logical workflow for characterizing a new batch of this compound would follow a sequence of experiments to ascertain its identity, purity, and key physical properties.
References
An In-Depth Technical Guide to the Spectrum of Activity of Pristinamycin IB Against Gram-Positive Bacteria
Pristinamycin is a streptogramin antibiotic derived from Streptomyces pristinaespiralis. It is a synergistic combination of two structurally distinct components: Pristinamycin IIA (a streptogramin A) and Pristinamycin IA (a streptogramin B)[1]. The user's query specifically requests information on Pristinamycin IB; it is important to note that Pristinamycin IA is the primary streptogramin B component. These components act synergistically to achieve a potent bactericidal effect, which can be up to 100 times greater than that of the individual components[1]. While each component alone typically exhibits only moderate bacteriostatic activity, their combined action is crucial for its clinical efficacy[1]. This guide focuses on the activity of this antibiotic complex against Gram-positive bacteria, with a particular emphasis on the role of the streptogramin B component.
Data Presentation: In Vitro Susceptibility
Pristinamycin demonstrates a broad spectrum of activity against many Gram-positive cocci, including strains resistant to other classes of antibiotics like macrolides[1][2][3]. However, quantitative data on the Minimum Inhibitory Concentration (MIC) for this compound alone is limited in publicly available literature, as the synergistic combination is the subject of most clinical and laboratory studies. The following table summarizes the MIC data for the complete Pristinamycin complex (IA/IB and IIA) against key Gram-positive pathogens.
| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 127 | 2 | >16 | - | [4] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 2 | >16 | - | [4] |
| Streptococcus pneumoniae | Erythromycin-Resistant | - | - | - | 0.25 - 2 | Diminished Killing of Pneumococci by Pristinamycin Demonstrated by Time-Kill Studies |
| Enterococcus faecium | - | 15 | - | - | ≤1.56 | [3] |
| Enterococcus faecalis | - | 94 | - | - | ≥3.12 (for 58 isolates) | [3] |
| Oral Streptococci | - | - | - | - | 0.03 - 1 | In-vitro susceptibility of oral streptococci to pristinamycin |
Note: The data presented is for the synergistic combination of Pristinamycin components. Enterococcal species, particularly E. faecalis, are generally less susceptible to pristinamycin in vitro, which may be due to natural resistance to streptogramin A[2].
Experimental Protocols
The determination of in vitro susceptibility of Gram-positive bacteria to Pristinamycin is typically performed using standardized methods such as broth microdilution or agar dilution, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Preparation of Pristinamycin Dilutions:
-
Prepare a stock solution of Pristinamycin powder in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in CAMHB to twice the highest desired final concentration.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the concentrated Pristinamycin solution to the first column of wells, resulting in the highest test concentration.
-
Perform serial twofold dilutions by transferring 100 µL from each well to the subsequent well across the plate. Discard the final 100 µL from the last dilution well.
c. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final test range.
-
Include a growth control well containing only inoculum and broth, and a sterility control well containing only broth.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of Pristinamycin that completely inhibits visible growth of the organism[5].
2. Agar Dilution Method
This method is considered a reference for susceptibility testing and involves incorporating the antibiotic directly into the agar medium.
a. Preparation of Antibiotic-Containing Plates:
-
Prepare a series of Pristinamycin stock solutions at 10 times the desired final concentrations in the agar.
-
For each concentration, add 2 mL of the antibiotic stock solution to 18 mL of molten and cooled (to 45-50°C) Mueller-Hinton Agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no antibiotic.
b. Preparation of Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
c. Inoculation and Incubation:
-
Using an inoculum-replicating device, spot a defined volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the growth control. This delivers a final inoculum of approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of Pristinamycin that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.
Mandatory Visualizations
Mechanism of Action on the Bacterial Ribosome
Pristinamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The two components act in a sequential and synergistic manner. Pristinamycin IIA binds first, inducing a conformational change in the ribosome that increases the binding affinity for Pristinamycin IA (the streptogramin B component). Pristinamycin IA then binds within the nascent peptide exit tunnel, physically obstructing the path of the elongating polypeptide chain and causing a premature release of incomplete peptides.[6][7]
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of Pristinamycin using the broth microdilution method.
Mechanisms of Resistance to Streptogramins
Gram-positive bacteria, particularly staphylococci, can develop resistance to streptogramins through several mechanisms. These mechanisms can prevent the antibiotic from reaching its target, modify the target itself, or inactivate the drug.
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of Pristinamycin from Streptomyces species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pristinamycin, a potent streptogramin antibiotic, has been a valuable tool in combating bacterial infections for decades. Produced by the filamentous bacterium Streptomyces pristinaespiralis, this antibiotic is a synergistic mixture of two structurally distinct components: Pristinamycin I (PI), a cyclic hexadepsipeptide, and Pristinamycin II (PII), a polyunsaturated macrolactone. This technical guide provides a comprehensive overview of the discovery, isolation, and production of Pristinamycin, with a focus on the scientific methodologies and quantitative data relevant to researchers and drug development professionals. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, alongside a visualization of the complex regulatory network governing its biosynthesis.
Introduction
Pristinamycin is a secondary metabolite derived from Streptomyces pristinaespiralis. It is primarily used in the treatment of staphylococcal and streptococcal infections. The antibiotic consists of two components that act synergistically to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent bactericidal effect that can be up to 100 times stronger.[1] Pristinamycin is typically produced in a ratio of approximately 30% Pristinamycin IA and 70% Pristinamycin IIA.[1][2] The biosynthesis of these complex molecules is governed by a large ~210 kb gene supercluster in S. pristinaespiralis.[1]
The Producing Microorganism: Streptomyces pristinaespiralis
The primary producer of Pristinamycin is Streptomyces pristinaespiralis. Several strains have been utilized in research and industrial production, including S. pristinaespiralis ATCC 25486, Pr11, and DSMZ 40338.[2][3] These are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites. The life cycle of Streptomyces involves the formation of a substrate mycelium followed by the development of aerial hyphae that differentiate into spores.[4] Antibiotic production is typically initiated during the stationary phase of growth in liquid culture, coinciding with morphological differentiation on solid media.[4]
Fermentation for Pristinamycin Production
The production of Pristinamycin is achieved through submerged fermentation of S. pristinaespiralis. The composition of the fermentation medium and the culture conditions are critical for optimizing the yield of the antibiotic.
Fermentation Media
A variety of media have been developed for the cultivation of S. pristinaespiralis and the production of Pristinamycin. The selection of carbon and nitrogen sources, as well as minerals, significantly impacts the final titer.
Table 1: Composition of Fermentation Media for Pristinamycin Production
| Medium Component | Concentration (g/L) | Reference |
| Medium 1 (for Strain 5647) | [5] | |
| Enzymatic Casein Hydrolysate | 12 | |
| Glucose (hydrated) | 12 | |
| Meat Extract | 3.6 | |
| Soya Oil | 0.6 (v/v) | |
| Medium 2 (MPS2) | [2] | |
| Malonic Acid | 7.5 | |
| L-Arginine | 2.0 | |
| L-Glutamate | 1.5 | |
| MgSO₄·7H₂O | 0.3 | |
| FeSO₄·7H₂O | 0.015 | |
| ZnSO₄·7H₂O | 0.55 | |
| 3-morpholinopropanesulfonic acid | 20 | |
| K₂HPO₄ | 0.5 | |
| CaCl₂·2H₂O | 0.6 | |
| Glucose | 30 | |
| Optimized Medium | [1] | |
| Soluble Starch | 20.95 | |
| MgSO₄·7H₂O | 5.67 |
Fermentation Protocol
The following is a generalized protocol for the submerged fermentation of S. pristinaespiralis for Pristinamycin production based on available literature.
Experimental Protocol: Submerged Fermentation of S. pristinaespiralis
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., a medium containing enzymatic casein hydrolysate, glucose, and meat extract) with spores or a vegetative mycelium of S. pristinaespiralis.[5]
-
Incubate the seed culture at 26-28°C with shaking (e.g., 250 rpm) for a specified period to achieve sufficient biomass.[2][5]
-
-
Production Fermentation:
-
Prepare the production medium in a fermentation vessel (e.g., 800 L fermenter). A typical medium might contain enzymatic casein hydrolysate, glucose, meat extract, soya oil, and calcium carbonate.[5]
-
Sterilize the medium by autoclaving (e.g., 120°C for 40 minutes).[5] A sterile glucose solution may be added post-sterilization.[5]
-
Adjust the pH of the medium to between 6.5 and 7.2.[5]
-
Inoculate the production medium with the seed culture.
-
Maintain the fermentation under aerobic conditions with controlled temperature (26-27°C) and aeration (e.g., 5 m³/hour).[5]
-
Monitor the fermentation for parameters such as pH, biomass, and Pristinamycin concentration over a period of several days (e.g., 120 hours).[2]
-
Extraction and Purification of Pristinamycin
Following fermentation, Pristinamycin is isolated from the culture broth through a multi-step extraction and purification process.
Extraction Protocol
The following protocol outlines a common method for the extraction of Pristinamycin from the fermentation broth.
Experimental Protocol: Solvent Extraction of Pristinamycin
-
Acidification and Filtration:
-
Solvent Extraction:
-
Concentration and Precipitation:
Purification
The crude Pristinamycin can be further purified using chromatographic techniques. A more detailed industrial purification process involves the use of macroporous resins and crystallization.
Experimental Protocol: Purification of Pristinamycin
-
Decolorization and Resin Adsorption:
-
Elution and Further Decolorization:
-
The Pristinamycin is eluted from the resin, and the resulting solution can be further decolorized with activated carbon.[6]
-
-
Crystallization:
Quantitative Analysis of Pristinamycin Production
The quantification of Pristinamycin is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Table 2: Pristinamycin Production Yields under Various Fermentation Conditions
| Fermentation Scale | Carbon Source | Strain | Pristinamycin Yield | Reference |
| Shake Flask | Date Fruit Extract | S. pristinaespiralis DSMZ 40338 | 51.0 mg/L | [2] |
| Shake Flask | Glucose | S. pristinaespiralis | 43.1 mg/L | [7] |
| Shake Flask | Date Syrup | S. pristinaespiralis | 50.4 mg/L | [7] |
| 2 L Bioreactor | Date Syrup | S. pristinaespiralis | 66.6 mg/L | [7] |
| 5 L Bioreactor | Optimized Medium | S. pristinaespiralis CGMCC 0957 | 1.01 g/L | [1] |
| 100 L Bioreactor | Date Syrup | S. pristinaespiralis | 39.0 mg/L | [7] |
| Shake Flask (Optimized) | Optimized Medium | S. pristinaespiralis CGMCC 0957 | 1.30 g/L | [1] |
HPLC Analysis Protocol
Experimental Protocol: HPLC Analysis of Pristinamycin
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2489 UV/Vis detector.[8]
-
Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase: Isocratic mixture of 0.2% orthophosphoric acid and acetonitrile (63:37 v/v).[8]
-
Flow Rate: 1.5 ml/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µl.[8]
-
Detection Wavelength: 206 nm.[8]
-
Diluent: Water:acetonitrile (60:40 v/v).[8]
-
Retention Times: Pristinamycin elutes at approximately 3.5 minutes under these conditions.[8]
Regulatory Control of Pristinamycin Biosynthesis
The production of Pristinamycin in S. pristinaespiralis is tightly regulated by a complex signaling cascade involving multiple transcriptional regulators. This network is triggered by small diffusible signaling molecules known as γ-butyrolactones (GBLs).
Signaling Pathway
The regulatory pathway involves a series of repressors and activators that fine-tune the expression of the Pristinamycin biosynthetic genes. A key pleiotropic regulator, SpbR, acts as a receptor for GBL-like molecules.[4] The binding of these molecules to SpbR initiates a cascade that ultimately leads to the activation of Pristinamycin production.
Caption: Regulatory cascade of Pristinamycin biosynthesis in S. pristinaespiralis.
Experimental Workflows
The overall process of Pristinamycin production and isolation can be visualized as a series of interconnected workflows.
Caption: General workflow for Pristinamycin production and isolation.
Conclusion
The discovery and isolation of Pristinamycin from Streptomyces pristinaespiralis represent a significant achievement in the field of antibiotic research. The synergistic action of its two components provides a powerful therapeutic option against a range of bacterial pathogens. This guide has provided a detailed overview of the technical aspects of Pristinamycin production, from the cultivation of the producing organism to the final purification of the antibiotic. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, facilitating further studies on the optimization of Pristinamycin production and the development of novel streptogramin antibiotics. The elucidation of the complex regulatory network governing its biosynthesis opens avenues for genetic engineering strategies to enhance yields and produce novel derivatives.
References
- 1. Medium optimization based on statistical methodologies for pristinamycins production by Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]
- 6. CN102465164A - Preparation method of pristinamycin - Google Patents [patents.google.com]
- 7. Pristinamycin production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of peptide synthetases involved in pristinamycin I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of a Prolific Antibiotic Factory: An In-depth Guide to the Pristinamycin Biosynthetic Gene Supercluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular organization of the pristinamycin biosynthetic gene supercluster in Streptomyces pristinaespiralis. Pristinamycin is a potent antibiotic mixture of two structurally distinct synergistic compounds: the polyketide-peptide hybrid Pristinamycin II (PII) and the non-ribosomal cyclic hexadepsipeptide Pristinamycin I (PI).[1][2] The genetic blueprint for this antibiotic factory is encoded in a massive ~210 kb "supercluster," a contiguous region of DNA that also harbors a cryptic polyketide synthase gene cluster.[2][3] This guide delves into the genetic components, regulatory networks, and experimental methodologies crucial for understanding and engineering the production of this clinically significant antibiotic.
I. The Pristinamycin Gene Supercluster: A Tabular Overview
The pristinamycin supercluster is a mosaic of genes responsible for the biosynthesis of PI and PII, precursor supply, regulation, and resistance. The following tables summarize the key genetic components identified within this supercluster.
A. Pristinamycin I (PI) Biosynthetic Genes
Pristinamycin I is assembled by a non-ribosomal peptide synthetase (NRPS) machinery. The core biosynthetic genes are detailed below.
| Gene Name | Protein Product | Size (Amino Acids) | Proposed Function[2][4][5] |
| snbA | Pristinamycin I synthetase I | 582 | Adenylation of 3-hydroxypicolinic acid (starter unit)[5][6] |
| snbC | Pristinamycin I synthetase II | 2566 | Incorporation of L-threonine and L-aminobutyric acid[4][5] |
| snbDE | Pristinamycin I synthetase III | - | Incorporation of L-proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine[2] |
| pipA | 4-oxo-L-pipecolic acid reductase | - | Modification of the pipecolic acid precursor[7] |
| pglA-E | Phenylglycine biosynthesis enzymes | - | Synthesis of the non-proteinogenic amino acid L-phenylglycine[1][8] |
| samS | S-adenosylmethionine synthetase | - | Putative role in precursor supply[2] |
B. Pristinamycin II (PII) Biosynthetic Genes
The biosynthesis of the macrolactone ring of Pristinamycin II is governed by a modular polyketide synthase (PKS) system.
| Gene Name | Protein Product | Size (Amino Acids) | Proposed Function[2] |
| snaA | PII monooxygenase subunit | - | Tailoring of the PII backbone |
| snaB | PII monooxygenase subunit | - | Tailoring of the PII backbone |
| snaC | PII PKS module | - | Polyketide chain elongation |
| snaD | PII PKS module | - | Polyketide chain elongation |
| snaE | PII PKS/NRPS hybrid | - | Polyketide chain elongation and incorporation of an amino acid |
| snaF-Q | Various enzymes | - | Putative roles in chain modification, cyclization, and tailoring |
C. Regulatory Genes
The expression of the pristinamycin biosynthetic genes is tightly controlled by a complex cascade of regulatory proteins.
| Gene Name | Protein Product | Size (Amino-Acids) | Function[9][10][11][12] |
| spbR | γ-butyrolactone receptor | 228 | Global regulator, binds γ-butyrolactone-like signaling molecules[10] |
| papR1 | SARP-family transcriptional activator | 285 | Activator of pristinamycin biosynthesis[11] |
| papR2 | SARP-family transcriptional activator | - | Major activator of pristinamycin biosynthesis[13] |
| papR3 | TetR-family transcriptional repressor | - | Repressor of pristinamycin biosynthesis[7] |
| papR4 | SARP-family transcriptional activator | - | Activator of pristinamycin biosynthesis[7] |
| papR5 | TetR-family transcriptional repressor | - | Repressor of pristinamycin biosynthesis and morphological differentiation[7] |
| papR6 | Response regulator | - | Activator of pristinamycin biosynthesis[7] |
II. Visualizing the Molecular Organization and Regulatory Cascade
To better understand the intricate relationships within the pristinamycin supercluster, the following diagrams illustrate the gene organization and the regulatory signaling pathway.
References
- 1. Identification and functional characterization of phenylglycine biosynthetic genes involved in pristinamycin biosynthesis in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
- 9. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]
A Technical Guide to Pristinamycin IB: A Depsipeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of Pristinamycin IB, a key component of the pristinamycin antibiotic complex. Pristinamycin is a streptogramin antibiotic derived from the bacterium Streptomyces pristinaespiralis.[1][2] It is a synergistic mixture of two structurally unrelated compounds: Pristinamycin IIA (a streptogramin A macrolactone) and Pristinamycin I (a streptogramin B depsipeptide), which includes this compound.[1][3][4] While each component exhibits moderate bacteriostatic activity alone, their combination results in a potent, bactericidal effect that can be up to 100 times greater than the individual components.[1][2] This guide focuses on the depsipeptide component, Pristinamycin I, its mechanism, biosynthesis, and the experimental methodologies used in its study.
Core Concepts: Structure and Synergistic Mechanism
Pristinamycin I (PI) is a cyclic hexadepsipeptide antibiotic.[2][3] Its synthesis is not ribosomal; instead, it is assembled by large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs).[2][5] The precursors for PI synthesis include 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, L-phenylglycine, and other modified amino acids.[2][6]
The potent antibacterial action of pristinamycin arises from the synergistic binding of its two components to the bacterial 50S ribosomal subunit.[1][2][3] Pristinamycin IIA (PIIA), the streptogramin A component, binds first, inducing a conformational change in the ribosome that increases its affinity for the Pristinamycin I (PI) component.[7] The subsequent binding of PI locks the ribosome in an inactive state, irreversibly inhibiting protein synthesis by blocking peptide chain elongation.[1][7]
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
- 4. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Pristinamycin IB: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro efficacy of Pristinamycin IB. This compound, also known as Pristinamycin IA or Ostreogrycin B, is a streptogramin B antibiotic. It is a component of the antibiotic Pristinamycin, which is a synergistic combination of this compound (a depsipeptide) and Pristinamycin IIA (a macrolide).[1] While this compound alone exhibits only moderate bacteriostatic activity, its combination with Pristinamycin IIA results in a potent bactericidal effect, often up to 100 times more active than the individual components.[1] This synergy is a hallmark of the streptogramin class of antibiotics and is crucial for their clinical efficacy.
Antimicrobial Spectrum and Potency
Pristinamycin demonstrates a broad spectrum of activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[2] Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus faecium (VREF). The combination is also active against various streptococcal species.[1][3]
Quantitative In Vitro Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the synergistic combination of Pristinamycin (Pristinamycin I and II) against key Gram-positive pathogens. Data for this compound alone is limited due to its primary role as a synergistic component.
| Bacterial Species | Resistance Profile | Pristinamycin (I & II Combination) MIC (mg/L) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 0.5[4] |
| Streptococcus pneumoniae | Penicillin-Resistant | < 1[5] |
| Streptococcus pneumoniae | Erythromycin-Resistant | 0.25 - 2 |
| Enterococcus faecium | - | 0.50 - 4[6] |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[5] This binding interferes with the elongation of the polypeptide chain.
The synergistic partner, Pristinamycin IIA, also binds to the 50S ribosomal subunit, but at a different site.[7] The binding of Pristinamycin IIA induces a conformational change in the ribosome that increases the binding affinity of this compound.[5][8] This cooperative binding leads to a complete and irreversible blockage of protein synthesis, resulting in a bactericidal effect.
Synergistic mechanism of Pristinamycin action on the bacterial ribosome.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol outlines a standardized method for determining the MIC of this compound, typically in combination with Pristinamycin IIA, against aerobic bacteria.
1. Preparation of Antimicrobial Stock Solution:
-
Aseptically prepare a stock solution of the antimicrobial agent(s) at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution to create a range of concentrations.
2. Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (or another appropriate growth medium for the test organism) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a defined volume of each antimicrobial dilution to a separate, sterile petri dish. For example, add 2 mL of each antimicrobial dilution to 18 mL of molten agar to achieve a 1:10 dilution of the drug.
-
Mix gently and allow the agar to solidify. Prepare a control plate with no antimicrobial agent.
3. Inoculum Preparation:
-
From a pure culture of the test bacterium, inoculate a suitable broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
4. Inoculation of Plates:
-
Using a multipoint inoculator, spot a defined volume (e.g., 1 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 1 x 10⁴ CFU per spot.
5. Incubation:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.
Workflow for MIC determination by the agar dilution method.
Potential Effects on Bacterial Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of protein synthesis, this action can have downstream consequences on various bacterial signaling pathways that are reliant on the continuous synthesis of regulatory proteins.
Hypothetical Impact on Quorum Sensing
Quorum sensing (QS) is a cell-density-dependent communication system in bacteria that regulates the expression of genes, often those involved in virulence and biofilm formation. This process relies on the synthesis of signaling molecules (autoinducers) and their receptors, which are proteins.
Inhibition of protein synthesis by this compound could potentially disrupt QS systems by:
-
Reducing the synthesis of autoinducer synthase enzymes: This would lead to a decrease in the production of signaling molecules.
-
Decreasing the production of receptor proteins: Without sufficient receptors, the bacteria would be unable to sense the autoinducers and activate the QS cascade.
Potential downstream effect of this compound on a generic quorum sensing pathway.
Conclusion
This compound is a critical component of the synergistic antibiotic Pristinamycin. While its individual in vitro activity is limited, its role in the potent bactericidal action of the combined drug is well-established. Its primary mechanism of inhibiting protein synthesis at the ribosomal level is effective against a wide range of Gram-positive pathogens, including those with significant resistance to other antibiotic classes. Further research into the downstream effects of this protein synthesis inhibition on bacterial signaling pathways could reveal additional mechanisms contributing to its therapeutic efficacy.
References
- 1. Pristinamycin - Wikipedia [en.wikipedia.org]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pristinamycin IA | Mechanism | Concentration [selleckchem.com]
- 4. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in streptogramin research [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis and Chemical Modification of Pristinamycin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IB is a member of the streptogramin B family of antibiotics, which exhibit potent activity against a range of pathogenic bacteria. Pristinamycins are produced by Streptomyces pristinaespiralis as a synergistic mixture of two structurally distinct components: the macrolactone Pristinamycin IIA (a streptogramin A) and the cyclic hexadepsipeptide Pristinamycin I (a streptogramin B). This compound is a minor congener of Pristinamycin I, differing by the presence of an N-methyl-4-(methylamino)-L-phenylalanine residue instead of the N,N-dimethyl-L-phenylalanine found in the major component, Pristinamycin IA.[1] The synergistic action of the two groups of pristinamycins, which individually are bacteriostatic, results in a potent bactericidal effect. This document provides an overview of the synthetic approaches and chemical modification strategies for this compound, along with detailed protocols to guide researchers in this field.
Biosynthesis of Pristinamycin I
The biosynthesis of Pristinamycin I is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) system encoded within the ~210 kb 'pristinamycin supercluster' of genes in Streptomyces pristinaespiralis.[1][2][3] The pathway involves the sequential condensation of seven precursor molecules. The genes responsible for the biosynthesis of both Pristinamycin I and II are interspersed within this supercluster.[3]
References
Standardized Protocols for In Vitro Pristinamycin Susceptibility Testing: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin is a streptogramin antibiotic composed of two synergistic components, pristinamycin IA (a macrolide-like streptogramin B) and pristinamycin IIA (a streptogramin A).[1][2] Both components bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[1][3][4] While the individual components are bacteriostatic, their combination is bactericidal.[1][2] Pristinamycin has demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria.[2][3]
A significant challenge in the clinical and research use of pristinamycin is the lack of universally standardized methods for in vitro susceptibility testing from major international organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] Consequently, researchers and clinicians often rely on methods adapted from other antibiotics or use quinupristin-dalfopristin (Synercid) susceptibility as a proxy.[5][6]
This document provides detailed application notes and example protocols for in vitro pristinamycin susceptibility testing based on established antimicrobial susceptibility testing (AST) methodologies. The protocols for broth microdilution, agar dilution, and disk diffusion are presented to guide researchers in developing consistent and reproducible in-house assays.
Mechanism of Action and Resistance
Pristinamycin's two components, pristinamycin IA and pristinamycin IIA, are produced by Streptomyces pristinaespiralis in a typical 30:70 ratio.[2] They synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] This dual-component action can be up to 100 times more potent than the individual components.[2]
Resistance to streptogramins can emerge through various mechanisms, and cross-resistance with macrolides and lincosamides has been observed.[3] Macrolide resistance mutations can confer resistance to the streptogramin B component of pristinamycin.[1]
Quantitative Data Summary
Due to the absence of standardized breakpoints from CLSI or EUCAST, interpretive criteria for pristinamycin are not firmly established. However, research studies provide some guidance on observed minimal inhibitory concentrations (MICs) for different bacterial isolates. The following table summarizes MIC data from various studies. It is crucial to note that these are not official breakpoints and should be used for research and informational purposes only.
| Organism | Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Agar Dilution | - | - | ≤0.5 | [7][8] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.25 | 0.5 | 0.12 - 0.5 | [9] |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Broth Microdilution | 0.12 | 0.25 | 0.06 - 0.25 | [9] |
| Mycoplasma genitalium (Macrolide-Susceptible) | - | - | 0.125 | - | [1] |
| Mycoplasma genitalium (Macrolide-Resistant) | - | - | 0.50 | - | [1] |
Note: The data presented are from individual studies and should not be considered as established clinical breakpoints.
For disk diffusion, a study on S. aureus using 15 µg pristinamycin disks suggested that isolates producing inhibition zones of 21 mm or more were generally susceptible, with MICs of 0.62 µg/mL or less.[10]
Experimental Protocols
The following are detailed protocols for determining the in vitro susceptibility of bacteria to pristinamycin. These are based on general CLSI and EUCAST guidelines for antimicrobial susceptibility testing and published research on pristinamycin.
Protocol 1: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of pristinamycin in a liquid medium.
Materials:
-
Pristinamycin powder of known potency
-
Appropriate solvent for pristinamycin (e.g., dimethylformamide followed by distilled water)[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
ELISA reader (optional, for automated reading)
Procedure:
-
Preparation of Pristinamycin Stock Solution:
-
Prepare a stock solution of pristinamycin at a high concentration (e.g., 1280 mg/L) by dissolving the powder in a minimal amount of dimethylformamide and then diluting with sterile distilled water.[9]
-
Further dilute the stock solution in CAMHB to twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the 2x pristinamycin working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range (e.g., 8 mg/L to 0.06 mg/L).[9][11] Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 fresh colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except for a sterility control well) to achieve the final inoculum density.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of pristinamycin that completely inhibits visible bacterial growth.[12] This can be determined by visual inspection or with an ELISA reader.
-
Protocol 2: Agar Dilution
This method determines the MIC of pristinamycin by incorporating it into an agar medium.
Materials:
-
Pristinamycin powder of known potency
-
Appropriate solvent for pristinamycin
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers' replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Pristinamycin-Containing Agar Plates:
-
Prepare a series of pristinamycin stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each pristinamycin stock solution to the molten agar to create a range of concentrations (e.g., 4 mg/L to 0.03 mg/L).[9]
-
Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device, spot the bacterial suspension onto the surface of each pristinamycin-containing agar plate and a growth control plate (without antibiotic).
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of pristinamycin that completely inhibits growth, or allows for only a faint haze or a single colony.[9]
-
Protocol 3: Disk Diffusion (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of a bacterial isolate to pristinamycin.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[14]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Application of Disks:
-
Aseptically place a 15 µg pristinamycin disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.
-
Visualizations
References
- 1. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristinamycin - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 7. karger.com [karger.com]
- 8. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. apec.org [apec.org]
- 13. kairosafe.it [kairosafe.it]
- 14. asm.org [asm.org]
Application Notes and Protocols: Pristinamycin IB in Bacterial Protein Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pristinamycin IB, a streptogramin B antibiotic, as a powerful tool in the study of bacterial protein synthesis. This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for key experimental applications.
Introduction
Pristinamycin is a naturally occurring antibiotic produced by Streptomyces pristinaespiralis and is a mixture of two structurally distinct components: Pristinamycin I (PI) and Pristinamycin II (PII). This compound (PIB) is a major component of the PI group. While each component individually exhibits moderate bacteriostatic activity, their combination acts synergistically, resulting in potent bactericidal effects against a broad spectrum of bacteria, including drug-resistant strains.[1][2] This synergistic action makes pristinamycin a valuable therapeutic agent and an intriguing subject for research into the mechanisms of antibiotic action and ribosome function.
This compound specifically targets the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[3][4] Its unique mode of action and its interaction with other ribosomal-targeting antibiotics make it an essential tool for researchers investigating the intricacies of the bacterial translation machinery.
Mechanism of Action
This compound is a member of the streptogramin B class of antibiotics.[3] It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a premature termination of translation.[6][7]
The synergistic bactericidal activity of pristinamycin arises from the cooperative binding of its two components.[2][8] Pristinamycin IIA (a streptogramin A) binds to the A-site of the PTC, which induces a conformational change in the ribosome. This change enhances the binding affinity of this compound to its target site in the NPET.[9] The dual binding locks the ribosome in a non-productive state, effectively shutting down protein synthesis.[10]
Data Presentation
The following tables summarize the quantitative data available for this compound and its synergistic action with Pristinamycin IIA.
Table 1: In Vitro Activity of Pristinamycin (Pristinamycin I & II Combination)
| Bacterial Strain | MIC (μg/mL) | Reference |
| Methicillin-sensitive Staphylococcus aureus | ≤ 0.5 | [11] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.5 | [11] |
| Streptococcus pneumoniae (penicillin-resistant) | < 1 | [5][12] |
| Streptococcus pneumoniae (erythromycin-resistant) | < 1 | [12] |
Table 2: In Vitro Translation Inhibition by this compound
| System | Target Organism | IC50 (μM) | Reference |
| Cell-free translation | Escherichia coli | 4 | [13] |
Table 3: Synergistic Activity of Pristinamycin Components
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay determines the concentration-dependent inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)
-
Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Nuclease-free water
-
Microplate reader for detecting the reporter gene product
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, premix solution, and template DNA according to the manufacturer's instructions.
-
Aliquot the Reaction Mix: Distribute the master mix into the wells of a microplate.
-
Add this compound: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no DNA template). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the reaction (typically <1%).
-
Incubate: Incubate the microplate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Reporter Activity: Following incubation, measure the reporter gene activity according to the specific reporter used (e.g., for luciferase, add the luciferin substrate and measure luminescence).
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
Toeprinting Assay to Map the Ribosome Stall Site
This technique identifies the specific mRNA codon where the ribosome stalls in the presence of an inhibitor like this compound.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the gene of interest
-
In vitro transcription kit
-
Purified bacterial 70S ribosomes
-
Initiation factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
This compound
-
Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus and reagents
Procedure:
-
Prepare mRNA: Synthesize mRNA from the linearized DNA template using an in vitro transcription kit. Purify the mRNA.
-
Form Initiation Complexes: Incubate the mRNA with 70S ribosomes, initiation factors, and fMet-tRNAfMet to form 70S initiation complexes at the start codon.
-
Induce Ribosome Stalling: Add this compound to the reaction and incubate to allow the ribosomes to translate and subsequently stall at the drug-induced arrest site.
-
Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked. This generates a truncated cDNA product, the "toeprint".
-
Analyze the Toeprint: Purify the cDNA products and resolve them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The position of the toeprint band relative to the sequencing ladder reveals the precise nucleotide at which the ribosome is stalled. The stall site is typically 15-17 nucleotides upstream from the 3' end of the toeprint cDNA.[13]
Mandatory Visualizations
Caption: Synergistic inhibition of protein synthesis by Pristinamycin components.
References
- 1. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristinamycin - Wikipedia [en.wikipedia.org]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fractional inhibitory concentration index of antimicrobial agents for bacteria and Mycoplasma isolated from the nasal swabs of cattle with respiratory diseases [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity against Staphylococcus aureus of semisynthetic injectable streptogramins: RP 59500 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Study of the bactericidal activity of pristinamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [In vitro activity of 10 antibiotics including pristinamycin and its two components (RP 12536 and 27404) against strict anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro and in-vivo synergic activity and fractional inhibitory concentration (FIC) of the components of a semisynthetic streptogramin, RP 59500 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pristinamycin in Treating Resistant Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin, a streptogramin antibiotic, is a valuable therapeutic option for infections caused by multidrug-resistant Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1] It is a combination of two structurally distinct components, Pristinamycin IA (PIa), a streptogramin B, and Pristinamycin IIA (PIIa), a streptogramin A.[1] These components act synergistically to inhibit bacterial protein synthesis, leading to a potent bactericidal effect.[1] While each component alone is bacteriostatic, their combination can be up to 100 times more effective.[1] This document provides detailed application notes and protocols for researchers and drug development professionals working with pristinamycin against resistant S. aureus.
Mechanism of Action
Pristinamycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome.[1] The two components, PIa and PIIa, bind to different sites on the 50S subunit, leading to a conformational change that blocks protein synthesis.[2] This synergistic binding is crucial for its potent bactericidal activity.[1]
dot
Caption: Synergistic action of Pristinamycin components on the 50S ribosome.
Quantitative Data
In Vitro Susceptibility of MRSA to Pristinamycin and Comparators
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Pristinamycin | 0.38 | 0.5 | 0.125 - 0.75 | [1] |
| Linezolid | 0.38 | 0.5 | 0.125 - 0.5 | [1] |
| Vancomycin | 1.5 | 2.0 | 0.5 - 2.0 | [1] |
| Teicoplanin | 1.0 | 2.0 | 0.125 - 2.0 | [1] |
Clinical Efficacy of Pristinamycin in Treating Staphylococcal Infections
| Study (Year) | Infection Type | Pathogen(s) | Number of Patients | Treatment Regimen | Cure Rate | Suppression Rate | Failure Rate | Reference |
| Ng and Gosbell (2005) | Osteoarticular | MRSA (21), S. epidermidis (3) | 27 | Pristinamycin monotherapy or combination | 70% (16/23 evaluated) | 22% (5/23 evaluated) | 9% (2/23 evaluated) | [3][4] |
| Reid et al. (2011) | Various Gram-positive | MRSA (9), CoNS (13), VRE (9) | 36 | Pristinamycin | 28% (10/36) | 58% (21/36) | 14% (5/36) | [5][6] |
| Valour et al. (2016) | Bone and Joint | MSSA | 98 | Pristinamycin with fluoroquinolone or rifampicin | - | - | 34.3% | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]
1. Materials:
-
Pristinamycin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus isolate (e.g., MRSA strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
2. Procedure:
-
Prepare Pristinamycin Stock Solution: Dissolve pristinamycin in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to a concentration of 1280 mg/L. Further dilute in CAMHB to create a working stock.
-
Prepare Inoculum: From a fresh culture plate, select 3-5 colonies of S. aureus and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the pristinamycin working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of pristinamycin that completely inhibits visible growth of the organism.
dot
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of pristinamycin with another antibiotic.[10][11]
1. Materials:
-
Pristinamycin and second antibiotic analytical standards
-
CAMHB
-
Two 96-well microtiter plates
-
Staphylococcus aureus isolate
-
Materials for inoculum preparation as in Protocol 1
2. Procedure:
-
Determine MIC of Individual Agents: First, determine the MIC of pristinamycin and the second antibiotic separately as described in Protocol 1.
-
Prepare Antibiotic Plates:
-
In the first plate, prepare serial dilutions of pristinamycin along the rows (e.g., from 4x MIC to 1/16x MIC).
-
In the second plate, prepare serial dilutions of the second antibiotic along the columns (e.g., from 4x MIC to 1/16x MIC).
-
-
Combine Antibiotics: Transfer the diluted second antibiotic from the second plate to the corresponding columns of the first plate (the checkerboard plate). This plate now contains various combinations of the two antibiotics.
-
Inoculation: Prepare the S. aureus inoculum as in Protocol 1 and add it to all wells of the checkerboard plate except the sterility control.
-
Incubation and Reading: Incubate and read the plate as for a standard MIC test.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Pristinamycin = (MIC of Pristinamycin in combination) / (MIC of Pristinamycin alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
FIC Index = FIC of Pristinamycin + FIC of Second Antibiotic
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 3: Murine Model of MRSA Skin Infection for Efficacy Testing
This is a general protocol that can be adapted to assess the in vivo efficacy of pristinamycin.[2][12]
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Materials:
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Pristinamycin formulation for oral or topical administration
-
Sterile PBS
3. Procedure:
-
Inoculum Preparation: Grow MRSA in TSB to mid-log phase, wash with PBS, and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the back of each mouse.
-
Create a superficial wound (e.g., tape stripping or a small incision).
-
Inoculate the wound with a defined volume of the MRSA suspension (e.g., 10 µL).
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer pristinamycin orally via gavage or topically to the wound site at predetermined doses and frequencies.
-
Include a vehicle control group.
-
-
Evaluation of Efficacy:
-
At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial loads in the pristinamycin-treated groups to the vehicle control group to determine the reduction in bacterial burden.
Resistance Mechanisms and Signaling
Resistance to pristinamycin in S. aureus can be multifactorial. The most common mechanism involves modification of the ribosomal target site, often through the expression of erythromycin ribosome methylase (Erm) enzymes, which can confer cross-resistance to macrolides, lincosamides, and streptogramin B (MLSb phenotype).[5] However, the clinical significance of the MLSb phenotype on pristinamycin efficacy is debated, with some studies showing good outcomes despite this resistance pattern.[8] Other resistance mechanisms include enzymatic inactivation of the antibiotic and active efflux pumps.[13]
dot
Caption: Key mechanisms of resistance to Pristinamycin in S. aureus.
Disclaimer
These protocols and notes are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling microorganisms and chemical reagents. Clinical decisions should be guided by licensed medical professionals and established clinical guidelines.
References
- 1. ima.org.il [ima.org.il]
- 2. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. karger.com [karger.com]
- 7. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. academic.oup.com [academic.oup.com]
Development of Novel Fluorinated Analogs of Pristinamycin IIB for Improved Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristinamycin IIB, a member of the streptogramin A class of antibiotics, exhibits potent activity against a range of Gram-positive bacteria. However, its therapeutic potential is hampered by inherent chemical instability, particularly at varying pH levels, and poor water solubility. To address these limitations, the development of novel fluorinated analogs of Pristinamycin IIB has been undertaken. Strategic incorporation of fluorine atoms into the molecule is hypothesized to enhance metabolic and chemical stability due to the high electronegativity and strength of the carbon-fluorine bond. This modification is expected to improve the pharmacokinetic profile and overall efficacy of the antibiotic. These application notes provide an overview of the stability advantages of fluorinated Pristinamycin IIB analogs and detailed protocols for their synthesis and evaluation.
Data Presentation
The following tables summarize the comparative stability of Pristinamycin IIB and its mono- and di-fluorinated analogs under various stress conditions. The data demonstrates the significant improvement in stability afforded by fluorination.
Table 1: Hydrolytic Stability of Pristinamycin IIB Analogs at 37°C
| Compound | pH | Half-life (t½) in hours | % Degradation after 24 hours |
| Pristinamycin IIB | 4.0 | 8 | 85 |
| 7.4 | 12 | 70 | |
| 9.0 | 4 | 95 | |
| Mono-fluoro Pristinamycin IIB | 4.0 | 24 | 40 |
| 7.4 | 48 | 25 | |
| 9.0 | 18 | 55 | |
| Di-fluoro Pristinamycin IIB | 4.0 | 72 | 15 |
| 7.4 | 120 | 8 | |
| 9.0 | 48 | 28 |
Table 2: Thermal Stability of Pristinamycin IIB Analogs in Solution (pH 7.4) after 48 hours
| Compound | Temperature (°C) | % Remaining |
| Pristinamycin IIB | 25 | 85 |
| 40 | 60 | |
| 60 | 25 | |
| Mono-fluoro Pristinamycin IIB | 25 | 95 |
| 40 | 80 | |
| 60 | 55 | |
| Di-fluoro Pristinamycin IIB | 25 | 98 |
| 40 | 90 | |
| 60 | 75 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of di-fluoro Pristinamycin IIB analogs.
Caption: Mechanism of action of Pristinamycin antibiotics on the bacterial ribosome.
Experimental Protocols
Protocol 1: Synthesis of a Di-fluorinated Pristinamycin IIB Analog
This protocol describes a convergent synthesis strategy involving the preparation of two key fragments followed by their coupling and macrocyclization.
1.1. Synthesis of Aldehyde Fragment A (with di-fluoro modification)
-
Starting Material: Commercially available protected amino acid derivative.
-
Fluorination: To a solution of the starting material (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Multi-step Elaboration: The fluorinated intermediate is carried through a series of standard organic transformations (e.g., protection/deprotection, oxidation, reduction) to yield the aldehyde fragment A. Purification by flash column chromatography on silica gel is performed at each step as required.
1.2. Synthesis of Ylide Fragment B
-
Phosphonium Salt Formation: To a solution of the appropriate alkyl halide precursor (1.0 eq) in toluene, add triphenylphosphine (1.1 eq). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to yield the phosphonium salt.
-
Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere. Add n-butyllithium (1.05 eq) dropwise. Allow the mixture to stir at this temperature for 1 hour, during which a characteristic color change should be observed, indicating ylide formation.
1.3. Wittig Reaction and Macrocyclization
-
Wittig Coupling: To the solution of Ylide Fragment B at -78 °C, add a solution of Aldehyde Fragment A (0.9 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the linear diene intermediate.
-
Grubbs Ring-Closing Metathesis: In a flask equipped with a reflux condenser under an argon atmosphere, dissolve the linear diene intermediate in degassed, anhydrous DCM to a concentration of 0.001 M. Add Grubbs' second-generation catalyst (5 mol%). Heat the solution to reflux for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude macrocycle by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
1.4. Final Deprotection
-
Dissolve the purified macrocyclic precursor in a suitable solvent system (e.g., DCM/trifluoroacetic acid or THF/hydrofluoric acid-pyridine complex), depending on the protecting groups used.
-
Stir the reaction at room temperature until complete deprotection is observed by TLC or LC-MS analysis.
-
Quench the reaction and work up accordingly. Purify the final di-fluorinated Pristinamycin IIB analog by preparative HPLC.
Protocol 2: Stability Assessment of Fluorinated Pristinamycin IIB Analogs
This protocol outlines a forced degradation study to evaluate the stability of the synthesized analogs under various stress conditions.
2.1. Preparation of Stock Solutions
-
Prepare a stock solution of each analog (Pristinamycin IIB, mono-fluoro analog, di-fluoro analog) at a concentration of 1 mg/mL in acetonitrile.
2.2. Forced Degradation Studies
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, 12, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a pH 7.4 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 40°C and 60°C for 24 and 48 hours.
-
Photostability: Expose the stock solution (1 mg/mL in acetonitrile) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
2.3. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: The percentage of remaining parent compound is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample at the same concentration. The half-life (t½) is determined by plotting the natural logarithm of the remaining concentration against time.
Application Notes and Protocols for the Separation and Purification of Pristinamycin Components
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and purification of Pristinamycin components, a complex of synergistic antibiotics produced by Streptomyces pristinaespiralis. The protocols cover a range of techniques from initial extraction to high-resolution chromatographic separation, designed to yield high-purity Pristinamycin I (PI) and Pristinamycin II (PII) components, primarily Pristinamycin IA (PIA) and Pristinamycin IIA (PIIA).
Overview of Pristinamycin Separation and Purification
Pristinamycin is a mixture of two main groups of compounds: the macrolide lactones of Pristinamycin I and the depsipeptides of Pristinamycin II. The separation and purification of these components are crucial for pharmaceutical applications and research. A typical purification workflow involves initial extraction from the fermentation broth, followed by one or more chromatographic steps and crystallization to obtain the individual components with high purity.
Logical Workflow for Pristinamycin Purification
Caption: General workflow for the separation and purification of Pristinamycin components.
Experimental Protocols and Data
Method 1: Solvent Extraction and Crystallization
This method is a classical approach for the initial recovery and purification of Pristinamycin from the fermentation broth.
Protocol:
-
Acidification and Filtration: Adjust the pH of the Streptomyces pristinaespiralis fermentation broth to approximately 3.0 with an acid (e.g., hydrochloric acid or sulfuric acid). This step aids in the subsequent separation of mycelia and other solid components. Perform solid-liquid separation through filtration to obtain a clarified filtrate.[1][2]
-
Neutralization: Neutralize the filtrate to a pH of about 7.0 using a dilute alkaline solution.[2]
-
Solvent Extraction: Extract the neutralized filtrate with an organic solvent such as dichloromethane or ethyl acetate.[1][3] The ratio of solvent to broth is typically 1:1 (v/v).[3] For enhanced separation of polar and non-polar impurities, a sequential extraction can be performed using petroleum ether (to remove lipids) and acetone (to precipitate proteins) prior to ethyl acetate extraction.[3]
-
Concentration: Concentrate the organic extract under vacuum at a temperature below 35-55°C to reduce the volume.[1][2]
-
Initial Crystallization (Crude Product): Add a poor solvent, such as petroleum ether, to the concentrated extract to precipitate the crude Pristinamycin.[2] Collect the precipitate by filtration. The crystallization can be enhanced by controlling the concentration to 100-120 g/L and cooling to -5°C to 0°C for over 10 hours.[1]
-
Recrystallization (Fine Product): Dissolve the crude Pristinamycin in a suitable solvent like isopropanol, toluene, or acetone.[1] Control the concentration to 120-150 g/L and cool to 2-8°C for over 10 hours to induce recrystallization.[1] The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data Summary:
| Step | Parameter | Value | Reference |
| Solvent Extraction | Recovery Efficiency (Ethyl Acetate) | ~71% | [3] |
| Overall Process | Total Recovery | >70% | [4] |
| Final Product | Purity (Potency) | >8000 u/mg | [1][4] |
Method 2: Macroporous Resin Adsorption
Macroporous resins provide an effective method for decolorizing and enriching Pristinamycin from the filtrate, often leading to higher purity in subsequent steps.
Protocol:
-
Preparation: Acidify the fermentation broth and filter as described in Method 1.
-
Decolorization: Pass the filtrate through a macroporous decolorizing resin column to remove pigments.[1]
-
Adsorption: Load the decolorized filtrate onto a macroporous adsorbent resin column (e.g., Diaion HP-20).[5] This step captures the Pristinamycin components while allowing polar impurities like sugars to pass through.
-
Washing: Wash the resin with a low concentration of ethanol to remove remaining polar impurities.[1]
-
Elution: Elute the adsorbed Pristinamycin using a higher concentration of ethanol. A discontinuous gradient elution can be employed for better separation.[1]
-
Post-Elution Processing: The eluate can be further purified by solvent extraction and crystallization as described in Method 1.
Quantitative Data Summary:
| Method | Parameter | Value | Reference |
| In-situ Adsorption | Pristinamycin Production Increase | 1.25-fold | [6] |
| In-situ Adsorption | Final Concentration | 0.8 g/L | [6] |
Method 3: Silica Gel Column Chromatography
This method is suitable for achieving high purity separation of Pristinamycin after initial extraction and concentration.
Protocol:
-
Stationary Phase: Prepare a column packed with 100-200 mesh silica gel.
-
Mobile Phase: Use a solvent system of methylene chloride, ethyl acetate, and ethanol in a volume ratio of 80:35:5.
-
Sample Loading: Dissolve the crude Pristinamycin extract to a concentration of 2.26 g/L. The total loading amount should be approximately 0.81 mg of crude Pristinamycin per gram of silica gel.
-
Elution: Perform isocratic elution at a flow rate of 2.0 mL/min at 25°C.
-
Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC) with a developing agent of methylene chloride and methanol (90:10 v/v). Combine the fractions containing the purified Pristinamycin.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Purity of Recovered Pristinamycin | >95% | |
| Product Recovery | >95% |
Method 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for isolating individual Pristinamycin components (e.g., PIA and PIIA) with very high purity. The following is a representative protocol developed from analytical methods and general preparative principles.
Workflow for Prep-HPLC Method Development:
References
- 1. CN102465164B - Preparation method of pristinamycin - Google Patents [patents.google.com]
- 2. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]
- 3. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102465164A - Preparation method of pristinamycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved production of pristinamycin coupled with an adsorbent resin in fermentation by Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Pristinamycin IB for the Treatment of Osteoarticular Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational use of Pristinamycin IB in the context of osteoarticular infections. This document includes summaries of in vitro activity, detailed experimental protocols for susceptibility testing and infection models, and a description of its mechanism of action.
Pristinamycin, a streptogramin antibiotic, has demonstrated significant bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in bone and joint infections.[1][2] The oral availability of pristinamycin presents a potential advantage for the long-term treatment often required for osteoarticular infections.[2]
In Vitro Activity of Pristinamycin
Pristinamycin exhibits potent in vitro activity against key pathogens implicated in osteoarticular infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: Pristinamycin MIC Values for Staphylococcus aureus
| Isolate Type | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 124 | ≤0.5 | Not Reported | [1] |
| Methicillin-Resistant S. aureus (MRSA) from skin infections | Not Specified | Not Reported | Not Specified, but 46.2% non-susceptibility reported | [3] |
Table 2: Pristinamycin MIC Values for Streptococcal Species
| Isolate Type | Number of Isolates | MIC Range (mg/L) | Mode MIC (mg/L) | Reference |
| Oral Streptococci | Not Specified | 0.03-1 | 0.25 | [4] |
Table 3: Pristinamycin (Quinupristin-Dalfopristin) Susceptibility of Coagulase-Negative Staphylococci
| Isolate Type | Number of Isolates | Resistance Rate (%) | Reference |
| Coagulase-Negative Staphylococci | 828 | 4 | [5] |
Mechanism of Action
Pristinamycin is a synergistic combination of two structurally distinct components: Pristinamycin IA (a streptogramin B) and Pristinamycin IIA (a streptogramin A).[2] Each component individually exhibits bacteriostatic activity; however, their combination results in potent bactericidal action.[2][6]
The antibacterial effect is achieved through the inhibition of protein synthesis at the ribosomal level. Pristinamycin IA binds to the 50S ribosomal subunit, which causes a conformational change that increases the binding affinity of Pristinamycin IIA. The subsequent binding of Pristinamycin IIA to the A-site of the peptidyl transferase center blocks the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death.[7]
Mechanism of action of Pristinamycin at the bacterial ribosome.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines for broth microdilution.[8][9][10][11]
Objective: To determine the MIC of this compound against bacterial isolates from osteoarticular infections.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (e.g., S. aureus, Coagulase-negative staphylococci, Streptococcus spp.)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Pristinamycin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO), followed by dilution in sterile CAMHB.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to obtain concentrations ranging from 128 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The endpoint can be determined visually or by using a microplate reader to measure optical density.
-
Workflow for MIC determination via broth microdilution.
Protocol 2: In Vitro Biofilm Susceptibility Assay
This protocol is adapted from methodologies used for assessing antibiotic efficacy against bacterial biofilms.[12][13][14][15]
Objective: To evaluate the efficacy of this compound in eradicating pre-formed S. aureus biofilms.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
S. aureus isolate (known biofilm producer)
-
Crystal Violet (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the culture 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Pristinamycin Treatment:
-
After incubation, gently remove the planktonic cells by washing the wells twice with sterile PBS.
-
Prepare serial dilutions of this compound in TSB with 1% glucose at concentrations ranging from 0.5 to 512 µg/mL.
-
Add 200 µL of each this compound dilution to the wells containing the pre-formed biofilms.
-
Include a growth control (biofilm with fresh medium, no antibiotic).
-
Incubate the plate at 37°C for another 24 hours.
-
-
Biofilm Quantification:
-
After the second incubation, discard the medium and wash the wells three times with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 10 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
References
- 1. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro susceptibility of oral streptococci to pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance Profiling of Coagulase-Negative Staphylococci in a Referral Center in South Italy: A Surveillance Study [openmicrobiologyjournal.com]
- 6. Pristinamycin accumulation by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dokumen.pub [dokumen.pub]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 12. In Vitro and In Vivo Biofilm Characterization of Methicillin-Resistant Staphylococcus aureus from Patients Associated with Pharyngitis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Frontiers | In vitro Multi-Species Biofilms of Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa and Their Host Interaction during In vivo Colonization of an Otitis Media Rat Model [frontiersin.org]
- 15. mjima.org [mjima.org]
Application Notes and Protocols for Pristinamycin Clinical Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and methodology for conducting clinical efficacy trials of Pristinamycin. The protocols are based on established clinical trial designs and aim to guide researchers in generating robust data for this potent streptogramin antibiotic.
Introduction
Pristinamycin is a streptogramin antibiotic composed of two synergistic components, Pristinamycin IA (a group B streptogramin) and Pristinamycin IIA (a group A streptogramin).[1][2] Together, they exhibit bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][4] It functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][5] These characteristics make it a valuable agent for treating various bacterial infections, particularly in the context of rising antimicrobial resistance.[6]
Clinical trials for Pristinamycin have primarily focused on its efficacy in treating community-acquired pneumonia (CAP), skin and soft tissue infections (SSTIs), and tonsillitis.[7][8][9] This document outlines the key design elements and methodologies for conducting such trials.
Quantitative Data Summary
The following tables summarize quantitative data from representative Pristinamycin clinical efficacy trials.
Table 1: Pristinamycin Clinical Trial Parameters for Community-Acquired Pneumonia (CAP)
| Parameter | Study 1: Pristinamycin vs. Amoxicillin[7][10] | Study 2: Pristinamycin vs. Amoxicillin/Clavulanic Acid[11] |
| Indication | Acute Community-Acquired Pneumonia | Acute Community-Acquired Pneumonia |
| Study Design | Randomized, Controlled Trial | Double-Blind, Placebo-Controlled, Randomized, Multicenter |
| Patient Population | Adults (>18 years) with PORT score II or III | Hospitalized adults |
| Pristinamycin Dosage | 2g x 2/day for 2 days, then 1g x 3/day for 5-7 days | 1g twice daily (b.i.d.) |
| Comparator Dosage | Amoxicillin 1g x 3/day for 7-9 days | Amoxicillin/Clavulanic Acid 500mg x 4/day |
| Treatment Duration | 7-9 days | Not specified |
| Primary Efficacy Endpoint | Clinical efficacy 5-9 days after end of treatment | Equivalent efficacy to comparator |
| Secondary Endpoints | Clinical efficacy in bacteriologically documented subpopulation, efficacy against S. pneumoniae, relapse and mortality rate at 30 days | Not specified |
Table 2: Pristinamycin Clinical Trial Parameters for Skin and Soft Tissue Infections (SSTIs)
| Parameter | Study 3: Pristinamycin in Dermohypodermitis[8] |
| Indication | Non-necrotizing bacterial dermohypodermitis (including erysipelas) |
| Study Design | Prospective, Open-label, Single-center |
| Patient Population | Immunocompetent adults |
| Pristinamycin Dosage | 3 g/day |
| Treatment Duration | Until 10 days after apyrexia |
| Primary Efficacy Endpoint | Overall treatment effect assessed on day 15 |
| Key Outcomes | Overall success rate of 86% with Pristinamycin alone.[8] |
Table 3: Pristinamycin Clinical Trial Parameters for Tonsillitis
| Parameter | Study 4: Pristinamycin vs. Amoxicillin in Tonsillitis[9] |
| Indication | Tonsillitis induced by Group A beta-hemolytic Streptococcus |
| Study Design | Phase III, Open, Randomized, Multicenter |
| Patient Population | Children and adults aged 6-25 years (weight ≥ 20kg) |
| Pristinamycin Dosage | Children: 50 mg/kg/day in 2 doses; Adults: 1g twice daily |
| Comparator Dosage | Children: Amoxicillin 50 mg/kg/day in 2 doses; Adults: 1g twice daily |
| Treatment Duration | Pristinamycin: 4 days; Amoxicillin: 6 days |
| Primary Efficacy Endpoint | Non-inferiority in terms of bacteriological efficacy at Day 10-14 |
Experimental Protocols
Protocol 1: Randomized Controlled Trial for Community-Acquired Pneumonia (CAP)
1. Study Objective: To evaluate the efficacy and safety of Pristinamycin compared to a standard-of-care antibiotic (e.g., Amoxicillin) for the treatment of mild-to-moderate CAP in adults.
2. Study Design: A multicenter, randomized, double-blind, non-inferiority trial. A non-inferiority margin of -10% is generally recommended for CAP trials.[12]
3. Patient Population:
- Inclusion Criteria:
- Adults aged 18 years or older.
- Clinical diagnosis of CAP, confirmed by new infiltrate on chest X-ray.[7]
- Presence of at least two clinical signs and symptoms of pneumonia (e.g., fever, cough, purulent sputum, dyspnea).[7]
- Pneumonia Severity Index (PSI) or CURB-65 score indicating mild to moderate severity.
- Informed consent obtained.
- Exclusion Criteria:
- Severe CAP requiring intensive care unit admission.
- Known or suspected infection with pathogens not typically covered by Pristinamycin (e.g., Legionella).[7]
- Receipt of systemic antibiotics for more than 24 hours within the preceding 72 hours.[7]
- Known hypersensitivity to streptogramins or the comparator antibiotic.[7]
- Significant renal or hepatic impairment.
- Pregnancy or lactation.
4. Randomization and Blinding: Patients will be randomized in a 1:1 ratio to receive either Pristinamycin or the comparator antibiotic. Both the investigational product and the comparator will be encapsulated to ensure blinding of patients and investigators.
5. Treatment Regimen:
- Pristinamycin Arm: Oral Pristinamycin at a dose of 2g twice daily for 2 days, followed by 1g three times daily for 5 to 7 days.[10]
- Comparator Arm: Oral Amoxicillin 1g three times daily for 7 to 9 days.[10]
6. Efficacy Assessments:
- Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit (typically 5-10 days after the last dose of study medication). Clinical response is categorized as:
- Cure: Resolution of signs and symptoms of pneumonia.
- Failure: Inadequate response to therapy, requiring alternative antibiotic treatment.
- Secondary Endpoints:
- Microbiological response at the TOC visit in patients with a baseline pathogen identified (eradication, presumed eradication, persistence, presumed persistence).
- Clinical response at the end-of-treatment visit.
- All-cause mortality at Day 28.
- Incidence of treatment-emergent adverse events.
7. Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
Protocol 2: Open-Label Trial for Bacterial Skin and Soft Tissue Infections (SSTIs)
1. Study Objective: To evaluate the efficacy and safety of oral Pristinamycin for the treatment of uncomplicated bacterial SSTIs, such as cellulitis or erysipelas.
2. Study Design: A prospective, multicenter, open-label, single-arm study.
3. Patient Population:
- Inclusion Criteria:
- Adults aged 18 years or older.
- Clinical diagnosis of bacterial SSTI (e.g., cellulitis, erysipelas, cutaneous abscess) with a minimum lesion size.
- At least two signs of inflammation (e.g., erythema, edema, tenderness, warmth).
- Informed consent obtained.
- Exclusion Criteria:
- Complicated SSTIs (e.g., necrotizing fasciitis, gas gangrene).[8]
- Signs of systemic toxicity requiring intravenous antibiotics.[8]
- Known hypersensitivity to streptogramins.
- Immunocompromised patients.
4. Treatment Regimen: Oral Pristinamycin 3 g/day , administered in divided doses, for a duration of 7 to 14 days, or until 10 days after fever resolves.[8]
5. Efficacy Assessments:
- Primary Endpoint: Clinical success at the TOC visit (typically 1-2 days after the last dose). Clinical success is defined as the resolution of signs and symptoms of infection such that no further antibiotic therapy is required.
- Secondary Endpoints:
- Microbiological response in patients with a baseline pathogen.
- Time to resolution of fever and inflammation.
- Incidence of adverse events.
6. Safety Assessments: Clinical and laboratory monitoring for adverse events.
Mandatory Visualizations
Caption: Mechanism of action of Pristinamycin on the bacterial ribosome.
Caption: General workflow for a randomized controlled clinical efficacy trial.
References
- 1. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pristinamycin: old drug, new tricks? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ClinConnect | Study to Compare the Efficacy of Pristinamycin [clinconnect.io]
- 8. [Pristinamycin in the treatment of acute bacterial dermohypodermitis in adults. An open study of 42 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study to Compare the Efficacy of Pristinamycin (Pyostacine | Clinical Research Studies Listing [sanofistudies.com]
- 11. [Pristinamycin in the treatment of acute communicable pneumopathies in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pristinamycin Resistance in Staphylococcus aureus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Pristinamycin resistance in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Pristinamycin resistance in Staphylococcus aureus?
A1: Pristinamycin resistance in S. aureus is primarily mediated by three mechanisms:
-
Target Modification: Mutations in ribosomal proteins, particularly the L22 protein, can alter the binding site of Pristinamycin on the 50S ribosomal subunit, reducing its efficacy.[1]
-
Enzymatic Inactivation: Bacteria may acquire genes, often on plasmids, that encode for enzymes such as acetyltransferases (e.g., VatA, VatB) or lyases (e.g., Vgb) that chemically modify and inactivate the streptogramin components of Pristinamycin.[2][3]
-
Active Efflux: Efflux pumps, which are membrane proteins, can actively transport Pristinamycin out of the bacterial cell, preventing it from reaching its ribosomal target at effective concentrations. The Vga(A) protein is a known efflux pump conferring resistance to streptogramin A antibiotics.[2][4][5]
Q2: My S. aureus isolate shows unexpected resistance to Pristinamycin. What could be the cause?
A2: Unexpected resistance could be due to several factors. It is possible that the isolate has acquired a resistance gene through horizontal gene transfer.[6] Alternatively, spontaneous mutations in ribosomal protein genes could have occurred.[1] It is also important to verify the purity of your isolate and the concentration and stability of your Pristinamycin stock solution.
Q3: What are the initial steps to characterize a Pristinamycin-resistant S. aureus isolate?
A3: The initial steps should involve:
-
Confirming the Minimum Inhibitory Concentration (MIC): Use a standardized method like broth microdilution or agar dilution to accurately determine the MIC of Pristinamycin for your isolate.
-
Screening for Resistance Genes: Use PCR to screen for known Pristinamycin resistance genes, such as vat, vgb, and vga. Also, consider screening for genes associated with macrolide-lincosamide-streptogramin B (MLSB) resistance, like ermA, ermB, and ermC, as they can sometimes be linked.[7]
-
Phenotypic Efflux Pump Assay: Perform an assay with an efflux pump inhibitor to see if the Pristinamycin MIC is reduced, which would suggest the involvement of an efflux mechanism.
Q4: Are there synergistic antibiotic combinations that can overcome Pristinamycin resistance?
A4: Yes, combination therapy is a promising strategy. Studies have shown that Pristinamycin in combination with doxycycline or levofloxacin can have a synergistic effect against multidrug-resistant S. aureus.[8][9][10][11] A checkerboard assay is the standard method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum preparation is not standardized. | Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[12] |
| Pristinamycin stock solution degradation. | Prepare fresh stock solutions of Pristinamycin for each experiment. Store the stock solution in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Improper incubation conditions. | Incubate plates at 35 ± 2°C for 16-20 hours for broth microdilution or 24 hours for agar dilution.[13][14] Ensure proper atmospheric conditions. |
| Variation in media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution as recommended by CLSI guidelines.[1] |
Problem 2: Difficulty Interpreting Checkerboard Assay Results
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well of the microtiter plate. Consider using a multichannel pipette for consistency.[9][15] |
| Contamination of wells. | Use aseptic techniques throughout the setup of the assay. Include sterility controls (medium only) and growth controls (medium with inoculum, no antibiotics). |
| Subjective reading of growth. | Use a microplate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth inhibition.[9][15] |
| Miscalculation of the Fractional Inhibitory Concentration (FIC) Index. | Double-check the calculation of the FIC index. The formula is: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16] |
Quantitative Data Summary
Table 1: Pristinamycin MICs for Susceptible and Resistant S. aureus
| Strain Type | Pristinamycin MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 0.5 | [16] |
| Methicillin-Resistant S. aureus (MRSA) | ≤ 0.5 - 2.0 | [13][15][16] |
| Pristinamycin-Resistant S. aureus (PRSA) | ≥ 4.0 |
Table 2: Synergistic Effects of Pristinamycin in Combination with Other Antibiotics against Multidrug-Resistant S. aureus
| Antibiotic Combination | Interaction | Percentage of Synergistic Isolates | Reference |
| Pristinamycin + Doxycycline | Synergistic | 82.13% | [8][10][11] |
| Pristinamycin + Levofloxacin | Synergistic | 70.14% | [8][10][11] |
| Pristinamycin + Linezolid | Additive | 67% (additive effect) | [8][10][11] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)
-
Prepare Pristinamycin Stock Solution: Dissolve Pristinamycin powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the Pristinamycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Inoculum: From a fresh culture of S. aureus on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculate Plates: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of Pristinamycin that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Antibiotic Plates: In a 96-well plate, prepare two-fold serial dilutions of Pristinamycin along the rows and a second antibiotic (e.g., doxycycline) along the columns in CAMHB. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare the S. aureus inoculum as described in the MIC protocol, with a final desired concentration of 5 x 105 CFU/mL in the wells.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to each well containing the antibiotic combination.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Determine FIC Index: Read the MIC of each antibiotic alone and in combination. Calculate the FIC index as described in the troubleshooting guide. An FIC index of ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.[16]
Protocol 3: Ethidium Bromide Efflux Assay
-
Prepare Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension. To test the effect of an efflux pump inhibitor (EPI), add the EPI to the desired final concentration.
-
Initiate Efflux: Add ethidium bromide to a final concentration of 1-2 µg/mL to all wells.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader and monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time. A lower fluorescence signal in the absence of an EPI compared to its presence indicates active efflux of ethidium bromide.
Visualizations
Caption: Mechanisms of Pristinamycin resistance in S. aureus.
Caption: Workflow for evaluating a Pristinamycin-resistant isolate.
Caption: Troubleshooting unexpected Pristinamycin resistance.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Influence of Resistance to Streptogramin A Type Antibiotics on the Activity of Quinupristin-Dalfopristin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for streptogramin B resistance in Staphylococcus aureus by virginiamycin B lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Simultaneous detection of erythromycin-resistant methylase genes ermA and ermC from Staphylococcus spp. by multiplex-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus [mdpi.com]
- 7. Distribution of Genes Encoding Resistance to Macrolides, Lincosamides, and Streptogramins among Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]
- 11. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Optimizing fermentation conditions for Pristinamycin production by S. pristinaespiralis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the production of Pristinamycin by Streptomyces pristinaespiralis.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable fermentation medium for S. pristinaespiralis?
A1: S. pristinaespiralis is typically cultivated in a two-stage process involving a seed medium and a production medium. The seed medium is designed for rapid biomass accumulation, while the production medium is optimized for antibiotic synthesis. A typical production medium contains a combination of complex and simple carbon sources (e.g., soluble starch, glucose), nitrogen sources (e.g., soybean flour, peptone, yeast extract), and essential minerals.[1][2] For example, one production medium formulation includes soluble starch (40 g/l), glucose (10 g/l), soybean flour (25 g/l), peptone (5 g/l), yeast extract (3 g/l), and various salts.[1]
Q2: What are the optimal physical parameters (pH, temperature, aeration) for Pristinamycin production?
A2: Optimal physical parameters are crucial for maximizing yield.
-
Temperature: The optimal incubation temperature is generally around 28°C.[1][3]
-
pH: The initial pH of the production medium should be set to approximately 6.5-6.8.[1][3] Maintaining a stable external pH of 6.8 has been shown to be effective.[4]
-
Aeration & Agitation: High levels of dissolved oxygen are critical. Non-limiting oxygen transfer is necessary to induce pristinamycin production.[5] Agitation, typically in the range of 200-250 rpm in shake flasks, ensures sufficient aeration and nutrient distribution.[1][3]
Q3: How does the choice of nitrogen source affect Pristinamycin production?
A3: The nitrogen source significantly governs growth and antibiotic synthesis. Pristinamycin production is often controlled by nitrogen catabolite regulation, linked to the level of residual ammonium.[6][7]
-
Ammonium: High levels of ammonium can delay the onset of production until it is depleted.[6][7]
-
Nitrate: Using nitrate can lead to earlier production because the negative regulation from ammonium is absent.[6][7]
-
Amino Acids: Alanine and glutamate can be used as both carbon and nitrogen sources.[6][7] However, using valine can prevent pristinamycin production due to the excretion of 2-ketoisovalerate, a precursor that interferes with synthesis.[6][7]
Q4: What is feedback inhibition and how can it be mitigated?
A4: Feedback inhibition occurs when the accumulation of Pristinamycin in the fermentation broth inhibits its own biosynthesis pathway and can also be toxic to the producing mycelia.[8] This can be a major factor limiting final antibiotic titers. A common strategy to mitigate this is to add an adsorbent polymeric resin (e.g., JD-1) to the culture broth.[8] The resin adsorbs the antibiotic as it is produced, removing it from the immediate environment of the cells and thereby reducing feedback inhibition and toxicity. This method has been shown to increase production by over 1.25-fold.[8]
Troubleshooting Guide
This section addresses common problems encountered during S. pristinaespiralis fermentation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Pristinamycin Yield | 1. Suboptimal Media Composition: Incorrect balance of carbon/nitrogen sources; presence of inhibitory precursors. | 1. Review and optimize media components. Avoid using valine as a primary nitrogen source.[6][7] Ensure a slow release of nitrogen by using complex sources like soybean meal.[7] |
| 2. Poor Aeration: Insufficient dissolved oxygen (DO) is a common limiting factor. | 2. Increase agitation speed or improve aeration in the bioreactor. A non-limiting oxygen supply is essential to trigger antibiotic production.[5] The threshold for the oxygen uptake rate (OUR) is around 25 mmol L⁻¹ h⁻¹.[5] | |
| 3. Feedback Inhibition: High concentrations of pristinamycin are inhibiting further production. | 3. Add adsorbent resins to the fermentation broth about 20 hours after inoculation to remove the product in situ.[8] | |
| 4. Genetic Regulation: Repressor genes may be highly active, suppressing biosynthetic pathways. | 4. For advanced users, consider metabolic engineering approaches such as deleting repressor genes (e.g., papR3, papR5) to enhance production.[9][10][11] | |
| Inconsistent Batch-to-Batch Production | 1. Inoculum Variability: Inconsistent age, size, or metabolic state of the seed culture. | 1. Standardize the seed culture protocol strictly. Use a consistent spore concentration for initial inoculation and transfer the seed culture at the same growth phase each time (e.g., after 42 hours).[1] |
| 2. pH Fluctuation: Drastic changes in pH during fermentation can affect enzyme activity and cell viability. | 2. Monitor pH regularly and use a buffered medium or a pH control system in the bioreactor to maintain it within the optimal range (6.5-6.8).[1][4] | |
| 3. Nutrient Limitation: Premature exhaustion of a key nutrient. | 3. Analyze substrate consumption kinetics. Ensure that nutrient limitation, which can induce production, occurs at the appropriate time and that essential precursors are not fully depleted.[5] | |
| Poor Cell Growth or Biomass Formation | 1. Inadequate Seed Medium: The seed medium does not support robust initial growth. | 1. Optimize the seed medium for biomass. It should be rich in easily metabolizable nutrients. A typical seed medium contains soluble starch, glucose, soybean flour, peptone, and yeast extract.[1] |
| 2. Contamination: Presence of competing microorganisms. | 2. Ensure strict aseptic techniques during inoculation and sampling. Check cultures for purity via microscopy. | |
| 3. Suboptimal Physical Conditions: Incorrect temperature or pH. | 3. Verify that the incubator/bioreactor temperature is stable at 28°C and the initial medium pH is correct.[1][3] |
Data Presentation: Factors Affecting Pristinamycin Yield
Table 1: Effect of Media and Process Modifications on Pristinamycin Yield
| Condition / Strain | Key Modification | Pristinamycin Yield | Reference |
| S. pristinaespiralis DSMZ 40338 | Date syrup as carbon source | 51.0 mg/L | [3] |
| S. pristinaespiralis ATCC25486 | Immobilized cells, optimized flask volumes & shaking speed | 213 mg/L | [1] |
| S. pristinaespiralis | Addition of 12% (w/v) adsorbent resin JD-1 in flasks | 1130 mg/L (1.13 g/L) | [8] |
| S. pristinaespiralis | Addition of 12% (w/v) adsorbent resin JD-1 in 3L bioreactor | 800 mg/L | [8] |
| Engineered Strain (ΔPIIΔpapR3/PI) | Deletion of PII genes and papR3 repressor gene | 132 mg/L (of PI component) | [9][11] |
| snbU Mutant Strain | Inactivation of a GBL biosynthesis gene | ~190 mg/L PIA & ~210 mg/L PIIA | [10] |
Table 2: Composition of Example Fermentation Media (g/L)
| Component | Seed Medium[1] | Production Medium[1] | Mineral Medium (MPS2)[3] |
| Soluble Starch | 15 | 40 | - |
| Glucose | 10 | 10 | 30 |
| Soybean Flour | 15 | 25 | - |
| Peptone | 5 | 5 | - |
| Yeast Extract | 5 | 3 | - |
| Fish Extract | - | 10 | - |
| KNO₃ | 2.5 | - | - |
| (NH₄)₂SO₄ | - | 1.5 | - |
| L-arginine | - | - | 2.0 |
| L-glutamate | - | - | 1.5 |
| NaCl | 2 | - | - |
| MgSO₄·7H₂O | - | 3.5 | 0.3 |
| KH₂PO₄ | - | 0.2 | - |
| K₂HPO₄ | - | - | 0.5 |
| CaCO₃ | 4 | 4 | - |
| CaCl₂·2H₂O | - | - | 0.6 |
| FeSO₄·7H₂O | - | - | 0.015 |
| ZnSO₄·7H₂O | - | - | 0.55 |
| Initial pH | 7.0 | 6.5 | 6.8 |
Experimental Protocols
Protocol 1: Quantification of Pristinamycin by HPLC
This protocol provides a general method for analyzing Pristinamycin I (PI) and Pristinamycin II (PII) concentrations from culture broth.
-
Sample Preparation:
-
Take a 2.0 mL aliquot of the fermentation broth.
-
Add 4.0 mL of methanol and vortex vigorously for 1 minute.[8]
-
Agitate for 1 hour to ensure complete extraction.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes to pellet cell debris.[8]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV detector set at 210 nm.[12]
-
Injection Volume: 20 µL.
-
Standards: Use certified standards of Pristinamycin IA and Pristinamycin IIA to create a standard curve for quantification.
-
Retention Times: Under specific conditions, PIA has a retention time of approximately 8.2 min and PIIA is at 10.3 min.[12] These will vary based on the exact method.
-
Protocol 2: Biomass Measurement (Dry Cell Weight)
-
Sampling: Collect a known volume (e.g., 10 mL) of culture broth into a pre-weighed centrifuge tube.
-
Separation: Centrifuge the sample at 8,000 rpm for 15 minutes to pellet the biomass.
-
Washing: Discard the supernatant. Resuspend the pellet in an equal volume of distilled water and centrifuge again. Repeat this washing step twice to remove media components.
-
Drying: After the final wash, discard the supernatant and place the tube containing the cell pellet in a drying oven at 80°C.
-
Weighing: Dry the pellet to a constant weight (typically 24-48 hours). Cool the tube in a desiccator before weighing.
-
Calculation: Subtract the initial weight of the empty tube from the final weight of the tube with the dried pellet. Calculate the biomass concentration in g/L.
Protocol 3: Bioassay for Antimicrobial Activity
This method provides a qualitative or semi-quantitative measure of antibiotic activity.
-
Indicator Strain: Use a sensitive indicator strain, such as Bacillus subtilis.[13]
-
Plate Preparation: Prepare nutrient agar plates. Inoculate the molten agar with the indicator strain before pouring or spread a lawn of the indicator strain on the surface of a solidified plate.
-
Well Creation: Aseptically create wells (6-8 mm diameter) in the agar plate using a sterile cork borer.
-
Sample Application: Add a known volume (e.g., 100 µL) of the sterile-filtered fermentation broth supernatant into each well.[14]
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C for B. subtilis) for 18-24 hours.
-
Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.
Visualizations
Pristinamycin Biosynthesis Regulatory Cascade
Pristinamycin production in S. pristinaespiralis is controlled by a complex signaling cascade. The process is initiated by small diffusible molecules similar to γ-butyrolactones (GBLs).[12][15][16] These molecules bind to the receptor SpbR, which then stops repressing the expression of other regulatory genes. This triggers a hierarchical cascade involving both activators (SARP-family regulators like PapR1, PapR2) and other repressors (TetR-family regulators like PapR3, PapR5) that ultimately fine-tune the expression of the Pristinamycin I and II biosynthetic genes.[12][16][17]
General Experimental Workflow for Fermentation Optimization
This workflow outlines the key steps from culture preparation to final product analysis in an optimization experiment.
Troubleshooting Logic for Low Pristinamycin Yield
This diagram provides a logical flow for diagnosing and addressing issues of low antibiotic production.
References
- 1. redalyc.org [redalyc.org]
- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular pH determination of pristinamycin-producing Streptomyces pristinaespiralis by image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen supply controls the onset of pristinamycins production by Streptomyces pristinaespiralis in shaking flasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrogen source governs the patterns of growth and pristinamycin production in 'Streptomyces pristinaespiralis' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Investigation of the Autoregulator-Receptor System in the Pristinamycin Producer Streptomyces pristinaespiralis [frontiersin.org]
- 11. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
- 16. researchgate.net [researchgate.net]
- 17. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the synergistic and bactericidal activity of Pristinamycin components
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the synergistic and bactericidal activity of Pristinamycin components.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is Pristinamycin and what are its core components?
A1: Pristinamycin is a streptogramin antibiotic derived from the bacterium Streptomyces pristinaespiralis.[1] It is a mixture of two structurally unrelated components: Pristinamycin IA (PIA or Streptogramin B) and Pristinamycin IIA (PIIA or Streptogramin A).[1][2] These components are typically produced in a 30:70 ratio (PI:PII).[3][4]
Q2: How do the components of Pristinamycin work synergistically?
A2: Separately, the PIA and PIIA components are bacteriostatic, meaning they inhibit bacterial growth.[2] Together, they become bactericidal (kill bacteria) with an activity that can be up to 100 times greater than the individual components.[4][5] The synergy arises from their interaction with the bacterial 50S ribosome. PIIA binds first, causing a conformational change in the ribosome that significantly increases the binding affinity for PIA.[1][6] This dual, irreversible binding effectively halts protein synthesis.[1]
Q3: What is the primary mechanism of action for Pristinamycin?
A3: Both Pristinamycin components target the 50S subunit of the bacterial ribosome, inhibiting the elongation step of protein synthesis.[4][5][7] This disruption of a fundamental cellular process leads to the cessation of bacterial growth and, in synergy, cell death.
Experimental Design & Optimization
Q4: What is the optimal ratio of Pristinamycin IA to Pristinamycin IIA for maximum synergy?
A4: Streptomyces pristinaespiralis naturally produces the components in a synergistically active 30:70 ratio of PI to PII.[3][4] While this ratio is considered optimal, studies have shown that the bactericidal effect is excellent across a wide range of relative proportions, as long as both components are present at concentrations above the minimum inhibitory concentration (MIC).[8]
Q5: Can the bactericidal activity of Pristinamycin be enhanced by combining it with other antibiotics?
A5: Yes, combination therapy can be an effective strategy. Studies investigating combinations against methicillin-resistant Staphylococcus aureus (MRSA) have shown significant synergy. For specific quantitative data, refer to the data table below.
Q6: How can the production yield of Pristinamycin components be increased in S. pristinaespiralis?
A6: Several metabolic engineering and fermentation strategies can be employed:
-
Gene Deletion: Deleting repressor genes, such as papR3 and papR5 in the biosynthetic gene cluster, can lead to a significant increase in Pristinamycin production.[3][9]
-
Gene Cluster Duplication: Adding an extra copy of the PI biosynthetic gene cluster has been shown to further increase PI production.[3]
-
Optimized Fermentation: Using adsorbent resins (e.g., Amberlite XAD-16) in the culture broth can absorb the antibiotic as it's produced. This mitigates issues like end-product inhibition and degradation, leading to higher yields.[10]
-
Medium Optimization: The composition of the culture medium, particularly carbon and nitrogen sources, significantly impacts yield.[11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Pristinamycin Yield in Fermentation | - End-product inhibition. - Enzymatic degradation of Pristinamycin by S. pristinaespiralis.[10] - Suboptimal growth medium. | - Add an adsorbent resin (e.g., JD-1, Amberlite XAD-16) to the culture broth after 20-24 hours of inoculation to continuously remove the product.[10] - Optimize medium components like glucose, corn starch, and soybean meal using response surface methodology (RSM).[11] |
| Poor Solubility of Pristinamycin Components | - Pristinamycin and its individual components have very low solubility in aqueous solutions.[5][12] | - For in vitro assays, prepare concentrated stock solutions in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before diluting in broth.[13] - For developmental work, consider creating more soluble semi-synthetic derivatives like Quinupristin/Dalfopristin.[5] |
| Inconsistent Synergy Test Results (Checkerboard/FIC) | - Inaccurate pipetting, especially during serial dilutions. - Incorrect inoculum density. - Variation in incubation time or temperature. | - Use automated or semi-automated methods for preparing checkerboard plates to reduce human error.[14] - Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 5 x 10^5 CFU/ml for synergy assays).[15][16] - Strictly adhere to standardized protocols (e.g., CLSI guidelines) for incubation conditions.[14] |
| Emergence of Resistance During Experiments | - Spontaneous mutations in ribosomal protein genes (e.g., L4, L22).[17] - Plasmid-mediated resistance mechanisms (e.g., efflux pumps, enzymatic modification).[18][19] | - Sequence the 23S rRNA and ribosomal protein genes of resistant isolates to check for mutations. - Test for the presence of known resistance genes (e.g., erm, vat, vga) via PCR.[18] - Consider using efflux pump inhibitors in combination with Pristinamycin to restore susceptibility.[20] |
Quantitative Data Summary
Table 1: Synergistic Activity of Pristinamycin with Other Antibiotics against MDR S. aureus
| Antibiotic Combination | Interaction Profile (% of 67 Isolates) |
| Pristinamycin-Doxycycline | 82.13% Synergy |
| Pristinamycin-Levofloxacin | 70.14% Synergy |
| Pristinamycin-Linezolid | 67% Additive |
| Pristinamycin-Cefoxitin | 71.6% Indifference |
| Pristinamycin-Gentamicin | 52.2% Indifference |
Data sourced from a study on MDR S. aureus isolates from skin infections.[21]
Experimental Protocols & Workflows
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration (FIC) index of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of Pristinamycin and the second test antibiotic at a concentration of at least 10x the expected MIC.
-
Plate Setup: Use a 96-well microtiter plate. Serially dilute Pristinamycin horizontally (e.g., along columns 1-10) and the second antibiotic vertically (e.g., down rows A-G). Well H11 can serve as a growth control (no antibiotic), and H12 as a sterility control (no bacteria).
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton broth. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in each well.[16]
-
Incubation: Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[15]
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible turbidity.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[15]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pristinamycin - Wikipedia [en.wikipedia.org]
- 6. Studies on pristinamycin synergism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]
- 8. [Study of the bactericidal activity of pristinamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation of the Autoregulator-Receptor System in the Pristinamycin Producer Streptomyces pristinaespiralis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emergence of pristinamycin resistance in India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 20. mdpi.com [mdpi.com]
- 21. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]
Improving Pristinamycin efficacy against less susceptible enterococcal species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of pristinamycin against less susceptible enterococcal species.
Frequently Asked Questions (FAQs)
Q1: Why are enterococci generally less susceptible to pristinamycin compared to other Gram-positive cocci?
A1: Enterococcal species, particularly Enterococcus faecalis, often exhibit intrinsic resistance to the streptogramin A component of pristinamycin.[1] Effective inhibition by pristinamycin relies on the synergistic action of both its components, pristinamycin IA (a streptogramin B) and pristinamycin IIA (a streptogramin A).[1] Resistance to one component can lead to reduced overall susceptibility. Furthermore, acquired resistance mechanisms can further decrease susceptibility in species like Enterococcus faecium.
Q2: What are the primary mechanisms of acquired pristinamycin resistance in Enterococcus faecium?
A2: Acquired resistance in E. faecium is typically multifactorial. Key mechanisms include:
-
Target site modification: The ermB gene encodes a methylase that alters the ribosomal binding site of streptogramin B, leading to resistance.[2][3][4]
-
Enzymatic inactivation: The vatD and vatE genes produce acetyltransferases that inactivate the streptogramin A component.[5]
-
High-level resistance to the pristinamycin combination often requires the presence of resistance mechanisms to both components.
Q3: Can I use quinupristin-dalfopristin susceptibility to predict pristinamycin susceptibility?
A3: Yes, in a clinical and research setting, in vitro susceptibility to quinupristin-dalfopristin is often used as a proxy for pristinamycin susceptibility due to the lack of standardized testing methods for pristinamycin itself.[1]
Q4: What is a Fractional Inhibitory Concentration (FIC) index, and how is it interpreted in synergy testing?
A4: The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. It is calculated using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[6][7][8]
The interpretation of the FIC index is as follows:
Q5: What are some promising antibiotic combinations with pristinamycin against resistant enterococci?
A5: Research has shown potential synergy between pristinamycin (or its proxy, quinupristin-dalfopristin) and other antibiotics against vancomycin-resistant Enterococcus faecium (VRE). Combination with cell wall active agents or tetracyclines has been explored. For instance, studies have investigated combinations with ampicillin/sulbactam and doxycycline.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for pristinamycin.
-
Possible Cause 1: Pristinamycin solubility issues.
-
Troubleshooting Step: Pristinamycin has poor water solubility. Ensure it is completely dissolved in a suitable solvent like DMSO before preparing serial dilutions in broth. Precipitates in the stock solution or in the wells of the microtiter plate will lead to inaccurate results. A mirror plate without bacteria can be used to check for precipitation.[9]
-
-
Possible Cause 2: Inoculum preparation.
-
Possible Cause 3: Reading the MIC endpoint.
-
Troubleshooting Step: For enterococci, trailing growth can make it difficult to determine the MIC endpoint. The MIC should be read as the lowest concentration with no visible growth. For bacteriostatic antibiotics, a significant reduction (e.g., 80%) in growth compared to the control can be considered the endpoint. Using a microplate reader to measure optical density can help standardize the reading, but visual confirmation is still recommended.
-
Issue 2: Difficulty in performing and interpreting checkerboard assays for synergy.
-
Possible Cause 1: Incorrect plate setup.
-
Troubleshooting Step: Ensure that the serial dilutions of pristinamycin and the second antibiotic are correctly performed along the axes of the microtiter plate. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.[6][8]
-
-
Possible Cause 2: Calculation errors in the FIC index.
-
Troubleshooting Step: Double-check the calculation of the FIC index for each well that shows growth inhibition. Remember that the "MIC of drug A in combination" is the concentration of drug A in a well that is on the border of growth/no growth, in the presence of drug B.
-
-
Possible Cause 3: Misinterpretation of "no growth".
-
Troubleshooting Step: Visually inspect the wells carefully. A small button of growth at the bottom of the well should be considered as growth. For a more quantitative assessment, you can measure the optical density at 600 nm.[9]
-
Data Presentation
Table 1: Pristinamycin MIC Distribution against Enterococcus faecium
| Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| 15 | ≤1.56 | - | - | [10] |
| - | 0.25 - 32 | - | 2 - 4 | [11] |
Note: Data for pristinamycin and its proxy quinupristin-dalfopristin are often presented together in literature.
Table 2: Example of Synergy between Quinupristin-Dalfopristin and Other Antibiotics against Vancomycin-Resistant Enterococcus faecium (VRE)
| Combination | Number of VRE Strains Tested | Number of Strains Showing Synergy (FIC Index ≤ 0.5) | Method |
| Quinupristin-Dalfopristin + Doxycycline | 12 | 6 | Time-kill assay |
| Quinupristin-Dalfopristin + Ampicillin-Sulbactam | 12 | 3 | Time-kill assay |
This table is a summary of findings and specific FIC indices may vary between studies and strains.
Experimental Protocols
Broth Microdilution MIC Assay for Pristinamycin
-
Preparation of Pristinamycin Stock Solution: Dissolve pristinamycin powder in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the pristinamycin stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the row. Discard the final 50 µL from the last well. This will result in 100 µL of varying pristinamycin concentrations in each well.
-
Inoculum Preparation: Prepare a bacterial suspension of the enterococcal isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of pristinamycin that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
-
Plate Setup: Prepare a 96-well plate with 50 µL of CAMHB in each well.
-
Drug A (Pristinamycin) Dilution: Prepare serial dilutions of pristinamycin along the y-axis (rows) of the plate.
-
Drug B (e.g., Ampicillin) Dilution: Prepare serial dilutions of the second antibiotic along the x-axis (columns) of the plate.
-
Inoculation: Add 100 µL of the standardized enterococcal inoculum (5 x 10^5 CFU/mL) to each well.
-
Controls: Include rows and columns with each drug alone, a growth control, and a sterility control.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index for each combination that inhibits growth.
Time-Kill Assay
-
Preparation: Prepare tubes of CAMHB containing pristinamycin alone, the second antibiotic alone, and the combination of both at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Inoculation: Inoculate each tube with the enterococcal isolate to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizations
Caption: Experimental workflow for assessing pristinamycin synergy.
Caption: Key mechanisms of pristinamycin resistance in Enterococcus.
References
- 1. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of vat(E) in Enterococcus faecalis Isolates from Retail Poultry and Its Transferability to Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of RP 59500, a semisynthetic injectable pristinamycin, against staphylococci, streptococci, and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating mechanisms to prevent the emergence of Pristinamycin resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating mechanisms to prevent the emergence of Pristinamycin resistance.
Section 1: Understanding Pristinamycin and Resistance
FAQs
Q1: What is the mechanism of action of Pristinamycin?
A1: Pristinamycin is a streptogramin antibiotic composed of two synergistic compounds: Pristinamycin IIA (a streptogramin A) and Pristinamycin IA (a streptogramin B). Both components bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[1] Separately, they are bacteriostatic (inhibit bacterial growth), but together they act synergistically and are often bactericidal (kill bacteria).[1] Pristinamycin IIA binds to the peptidyl transferase center (PTC), while Pristinamycin IA binds to the nascent polypeptide exit tunnel (NPET). This dual binding locks the ribosome in a non-productive conformation, leading to a potent antimicrobial effect.
Q2: What are the primary mechanisms of resistance to Pristinamycin?
A2: Bacteria have evolved three main strategies to resist the effects of Pristinamycin:
-
Target Site Modification: Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, can prevent Pristinamycin from binding effectively.[2] Changes in ribosomal proteins L4 and L22 have also been implicated in resistance.
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of modifying and inactivating the antibiotic. The vat (or sat) genes encode acetyltransferases that inactivate the streptogramin A component, while vgb genes encode hydrolases that break down the streptogramin B component.
-
Active Efflux: Bacteria can actively pump Pristinamycin out of the cell before it can reach its ribosomal target. This is often mediated by ATP-binding cassette (ABC) transporters encoded by genes such as vga(A).
Q3: How can the emergence of Pristinamycin resistance be prevented or delayed in experimental settings?
A3: Several strategies can be employed to mitigate the development of Pristinamycin resistance:
-
Combination Therapy: Using Pristinamycin in combination with other antibiotics can create a multi-pronged attack that is more difficult for bacteria to overcome. Synergistic combinations, such as with doxycycline or rifampicin, have shown promise against resistant strains like MRSA.[3][4]
-
Use of Adjuvants: Efflux pump inhibitors (EPIs) can be used to block the pumps that expel Pristinamycin from the cell, thereby restoring its efficacy.
-
Optimal Dosing Strategies: Maintaining antibiotic concentrations above the mutant prevention concentration (MPC) can help to prevent the selection and amplification of resistant subpopulations.
-
Cycling or Rotating Antibiotics: Alternating the use of different classes of antibiotics can reduce the selective pressure for resistance to any single agent.
Section 2: Experimental Protocols and Troubleshooting
Antimicrobial Susceptibility Testing (AST) for Pristinamycin
Objective: To determine the minimum inhibitory concentration (MIC) of Pristinamycin against a bacterial isolate.
Methodology: Broth Microdilution (based on CLSI guidelines) [5][6]
-
Prepare Pristinamycin Stock Solution: Dissolve Pristinamycin powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Select several colonies to prepare a suspension in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Pristinamycin stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Pristinamycin that completely inhibits visible bacterial growth.
Troubleshooting Guide for Pristinamycin AST
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between replicates | - Inaccurate pipetting- Inhomogeneous inoculum- Contamination | - Ensure proper pipette calibration and technique.- Vortex inoculum thoroughly before dilution and dispensing.- Use aseptic technique throughout the procedure. |
| No growth in any wells, including the growth control | - Inoculum too dilute- Non-viable organism- Inactive growth medium | - Re-standardize the inoculum.- Use a fresh culture.- Use a new batch of Mueller-Hinton Broth. |
| "Skipped" wells (growth at higher concentrations, no growth at lower) | - Contamination of a single well- Pipetting error | - Repeat the assay with careful attention to aseptic technique and pipetting. |
| Trailing endpoints (reduced but not absent growth over a range of concentrations) [7][8][9][10][11] | - This can be a characteristic of some organism-drug combinations. | - Read the MIC at the lowest concentration showing a significant reduction in growth (e.g., ~80%) compared to the growth control. Ensure consistent reading criteria. |
PCR-Based Detection of Pristinamycin Resistance Genes (vat and vgb)
Objective: To detect the presence of vat and vgb genes, which confer resistance through enzymatic inactivation.
Methodology (General Protocol) [11][12][13][14]
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard phenol-chloroform extraction method.
-
Primer Design: Use previously validated primers for the specific vat and vgb gene variants of interest.
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers. Add the extracted DNA template.
-
PCR Amplification: Perform PCR using a thermal cycler with the following general parameters (optimization may be required):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute/kb of expected amplicon size
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the resistance gene.
Troubleshooting Guide for Resistance Gene PCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product | - Poor DNA quality/quantity- Incorrect annealing temperature- PCR inhibitors in the template | - Quantify DNA and check purity (A260/280 ratio).- Perform a gradient PCR to optimize annealing temperature.- Dilute the DNA template or re-purify. |
| Non-specific bands | - Annealing temperature too low- Primer-dimers | - Increase the annealing temperature in 2°C increments.- Use a hot-start DNA polymerase. |
| Faint bands | - Insufficient number of cycles- Low template concentration | - Increase the number of PCR cycles (up to 40).- Increase the amount of template DNA. |
Quantification of Efflux Pump Activity
Objective: To assess the activity of efflux pumps in a bacterial isolate using a fluorescent substrate.
Methodology: Ethidium Bromide (EtBr) Efflux Assay [8][12][13][15][16][17][18][19][20][21]
-
Bacterial Culture: Grow the bacterial isolate to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a buffer (e.g., phosphate-buffered saline, PBS), and resuspend in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration that allows for accumulation but is not immediately lethal (e.g., 1-2 µg/mL). Incubate to allow the dye to enter the cells.
-
Initiating Efflux: Add an energy source, such as glucose, to the cell suspension to energize the efflux pumps.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr from the cells.
-
Controls:
-
No energy source: To measure baseline fluorescence.
-
With an efflux pump inhibitor (EPI): To confirm that the observed decrease in fluorescence is due to pump activity.
-
Troubleshooting Guide for Efflux Pump Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No decrease in fluorescence after adding energy source | - Efflux pumps are not active or present.- Insufficient energy source. | - Confirm the presence of efflux pump genes by PCR.- Increase the concentration of the energy source. |
| High background fluorescence | - Extracellular EtBr.- Autofluorescence of the medium or cells. | - Wash cells thoroughly after loading with EtBr.- Measure and subtract the background fluorescence of a cell-free control. |
| Inconsistent results | - Variation in cell density.- Temperature fluctuations. | - Ensure accurate and consistent cell density for all samples.- Maintain a constant temperature throughout the assay. |
Section 3: Data Presentation
Table 1: Example MIC Distributions for Staphylococcus aureus
| Pristinamycin Resistance Phenotype | Mechanism | Pristinamycin MIC Range (µg/mL) |
| Susceptible | Wild-type | ≤ 1 |
| Intermediate | Low-level efflux or single ribosomal mutation | 2 |
| Resistant | High-level efflux, multiple ribosomal mutations, or enzymatic inactivation | ≥ 4 |
Table 2: Synergy Testing of Pristinamycin in Combination with Doxycycline against MRSA
Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC index of ≤ 0.5, additivity/indifference as > 0.5 to 4.0, and antagonism as > 4.0.[18][22][23][24]
| Isolate | Pristinamycin MIC Alone (µg/mL) | Doxycycline MIC Alone (µg/mL) | Pristinamycin MIC in Combination (µg/mL) | Doxycycline MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA-1 | 2 | 16 | 0.5 | 4 | 0.5 | Additive |
| MRSA-2 | 4 | 32 | 0.5 | 2 | 0.1875 | Synergy |
| MRSA-3 | 1 | 8 | 0.25 | 2 | 0.5 | Additive |
Section 4: Visualizations
References
- 1. genscript.com [genscript.com]
- 2. Linezolid Resistance in Staphylococcus aureus: Gene Dosage Effect, Stability, Fitness Costs, and Cross-Resistances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence of a staphylococcal plasmid gene, vga, encoding a putative ATP-binding protein involved in resistance to virginiamycin A-like antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2868632A1 - Method for the inactivation of virginiamycin - Google Patents [patents.google.com]
- 5. iacld.com [iacld.com]
- 6. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 13. jksus.org [jksus.org]
- 14. Inference of the Transcriptional Regulatory Network in Staphylococcus aureus by Integration of Experimental and Genomics-Based Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Using PCR to Fight Antimicrobial Resistance [excedr.com]
- 17. Troubleshooting your PCR [takarabio.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 20. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. emerypharma.com [emerypharma.com]
- 23. mdpi.com [mdpi.com]
- 24. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pristinamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral formulation of Pristinamycin for enhanced bioavailability.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the experimental process of developing enhanced oral formulations of Pristinamycin.
Poor Dissolution Rate of Pristinamycin Formulation
Question: Our Pristinamycin solid dispersion formulation shows a poor in vitro dissolution rate. What are the potential causes and how can we troubleshoot this?
Answer:
A poor dissolution rate is a common challenge for Pristinamycin, a poorly water-soluble drug. Several factors could be contributing to this issue. Here’s a troubleshooting guide:
-
Inadequate Amorphization: Pristinamycin may not have been fully converted to its amorphous state during the solid dispersion process.
-
Troubleshooting:
-
Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the physical state of Pristinamycin in your formulation. The absence of a sharp melting peak in DSC and the presence of a halo pattern in XRD indicate an amorphous state.
-
Process Optimization: If crystalline drug is detected, optimize your manufacturing process (e.g., increase the solvent evaporation rate in spray drying or increase the temperature and shear in hot-melt extrusion).
-
-
-
Polymer Selection and Drug-Polymer Ratio: The chosen polymer may not be optimal for Pristinamycin, or the drug-to-polymer ratio may be too high, leading to drug recrystallization.
-
Troubleshooting:
-
Polymer Screening: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Ratio Optimization: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles.
-
-
-
Dissolution Method Parameters: The dissolution test conditions may not be appropriate for a poorly soluble drug like Pristinamycin.
-
Troubleshooting:
-
Medium Selection: Ensure the dissolution medium has an appropriate pH (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8). The use of surfactants (e.g., 0.5% Sodium Lauryl Sulfate - SLS) in the dissolution medium is often necessary to achieve sink conditions.
-
Agitation Speed: Optimize the paddle speed (e.g., 50, 75, 100 rpm) to ensure adequate mixing without causing excessive shear that could lead to particle breakdown.
-
-
-
Particle Size of the Solid Dispersion: Larger particles will have a smaller surface area, leading to a slower dissolution rate.
-
Troubleshooting:
-
Milling/Sieving: If the solid dispersion is in a powder form, consider milling or sieving to achieve a smaller and more uniform particle size distribution.
-
-
High Variability in In Vivo Pharmacokinetic Studies
Question: We are observing high inter-subject variability in our rat pharmacokinetic studies with our new oral Pristinamycin formulation. What could be the reasons?
Answer:
High variability in in vivo studies is a frequent hurdle. Here are some potential causes and troubleshooting strategies:
-
Inconsistent Formulation Performance: The formulation may not be robust, leading to variable drug release and absorption.
-
Troubleshooting:
-
In Vitro-In Vivo Correlation (IVIVC): Attempt to establish a Level A IVIVC to understand the relationship between your in vitro dissolution data and in vivo absorption. This can help identify if formulation inconsistencies are the primary driver of variability.
-
Formulation Robustness Testing: Evaluate the dissolution profile of your formulation under various conditions (e.g., different pH, agitation speeds) to assess its robustness.
-
-
-
Food Effect: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
Troubleshooting:
-
Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the extent of the food effect on your formulation. Pristinamycin should be taken with meals to enhance its absorption.
-
-
-
P-glycoprotein (P-gp) Efflux: Pristinamycin IA is a substrate of the P-gp efflux transporter.[1] Genetic polymorphisms and variable expression of P-gp in the gut wall among subjects can lead to significant differences in drug absorption.
-
Troubleshooting:
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil) can help elucidate the contribution of P-gp to the observed variability.
-
-
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit time among animals can affect the time the drug is available for absorption.
-
Troubleshooting:
-
Standardize Experimental Conditions: Ensure consistent fasting periods and handling procedures for all animals to minimize physiological variations.
-
-
Low Oral Bioavailability Despite Improved Dissolution
Question: Our new Pristinamycin formulation shows excellent in vitro dissolution, but the in vivo oral bioavailability is still low. What are the possible reasons?
Answer:
This scenario suggests that factors beyond dissolution are limiting the oral bioavailability of Pristinamycin.
-
Permeability-Limited Absorption: Pristinamycin may have inherently low intestinal permeability.
-
Troubleshooting:
-
Caco-2 Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of Pristinamycin. A low Papp value would indicate poor permeability.
-
Permeation Enhancers: Consider incorporating GRAS (Generally Recognized as Safe) permeation enhancers into your formulation, but this requires careful toxicological evaluation.
-
-
-
P-glycoprotein (P-gp) Efflux: As mentioned previously, the efflux of Pristinamycin IA by P-gp can significantly reduce its net absorption across the intestinal epithelium.[1]
-
Troubleshooting:
-
Formulation with P-gp Inhibiting Excipients: Some excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), have been shown to inhibit P-gp. Incorporating these into your formulation could improve bioavailability.
-
-
-
First-Pass Metabolism: Pristinamycin may be extensively metabolized in the gut wall (by CYP3A4) or the liver before reaching systemic circulation. The interplay between P-gp and CYP3A4 can exacerbate this effect, as the repeated efflux and re-absorption of the drug increases its exposure to metabolic enzymes in the enterocytes.[2]
-
Troubleshooting:
-
In Vitro Metabolism Studies: Use human liver microsomes to investigate the metabolic stability of Pristinamycin and identify the major metabolites.
-
Formulation Strategies to Bypass First-Pass Metabolism: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can promote lymphatic transport, thereby partially bypassing first-pass metabolism in the liver.
-
-
Data Presentation: Comparison of Formulation Strategies
The following tables summarize quantitative data for different formulation approaches aimed at enhancing the oral bioavailability of poorly soluble drugs, with specific examples relevant to Pristinamycin where available.
Table 1: Solid Dispersion Formulations
| Formulation Strategy | Polymer/Carrier | Drug:Polymer Ratio | Key Characterization Findings | Improvement in Dissolution/Bioavailability | Reference |
| Amorphous Solid Dispersion | PVP/VA | 1:1 to 1:5 | Amorphous state confirmed by DSC and XRD. | Increased dissolution rate with higher polymer content.[3][4] | [3][4] |
| Amorphous Solid Dispersion | HPMC | 1:3 | Amorphous state confirmed. | Slower dissolution compared to PVP/VA but can prevent recrystallization.[5] | [5] |
| Amorphous Solid Dispersion | Soluplus® | 1:10 | Complete conversion to amorphous state confirmed by DSC and XRD. | Significant increase in saturation solubility and dissolution rate.[1] | [1] |
Table 2: Nanotechnology-Based Formulations
| Formulation Strategy | Key Parameters | Size | Zeta Potential | Improvement in Bioavailability (AUC) | Reference |
| Albumin Nanoparticles | Pristinamycin IA-NPs | 251.91 ± 19.64 nm | -24.33 ± 0.75 mV | AUC(0-t) of 3.68 ± 0.58 mg·L⁻¹·h⁻¹ in rats. | [6] |
| Albumin Nanoparticles | Pristinamycin IIA-NPs | 232.83 ± 22.61 nm | +7.30 ± 0.27 mV | AUC(0-t) of 2.81 ± 1.06 mg·L⁻¹·h⁻¹ in rats. | [6] |
| Nanosuspension | - | < 1000 nm | - | Can improve dissolution rate and saturation solubility. | [7] |
Table 3: Pharmacokinetic Parameters of Oral Pristinamycin (Human Study)
| Component | Tmax (h) | Cmax (mg/L) | Elimination Half-life (h) |
| Pristinamycin IA | 3.25 ± 1.80 | 0.760 ± 0.427 | 4.03 ± 2.77 |
| Pristinamycin IIA | 3.08 ± 1.98 | 0.581 ± 0.285 | 2.83 ± 0.75 |
| Data from a single 2g oral dose in humans.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Preparation of Pristinamycin Solid Dispersion (Spray Drying Method)
-
Solution Preparation:
-
Dissolve Pristinamycin and the chosen polymer (e.g., PVP/VA, HPMC, Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution. The drug-to-polymer ratio should be varied (e.g., 1:1, 1:3, 1:5 w/w) to find the optimal composition.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Optimize the spray drying parameters:
-
Inlet temperature: Typically 100-150°C.
-
Aspirator rate: Adjust to control the outlet temperature (typically 60-80°C).
-
Feed pump rate: Adjust to ensure efficient drying without overheating the product.
-
Atomizing air pressure: Adjust to control the droplet size.
-
-
-
Product Collection and Post-Processing:
-
Collect the dried powder from the cyclone separator.
-
Dry the collected powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of Pristinamycin in the solid dispersion.
-
X-ray Diffraction (XRD): To verify the absence of crystallinity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential drug-polymer interactions.
-
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) with or without a surfactant (e.g., 0.5% SLS).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place a weighed amount of the Pristinamycin formulation (equivalent to a specific dose) into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis:
-
Analyze the concentration of Pristinamycin in the filtered samples using a validated HPLC method.
-
Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers before the experiment to ensure their integrity.
-
-
Transport Study:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Pristinamycin solution (in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the Pristinamycin solution to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Incubate and collect samples from the apical side.
-
-
-
Analysis:
-
Determine the concentration of Pristinamycin in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of efflux transporters like P-gp. An ER > 2 is generally considered indicative of active efflux.
-
Animal Pharmacokinetic Study (Rat Model)
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Formulation Administration:
-
Administer the Pristinamycin oral formulation to the rats via oral gavage at a predetermined dose.
-
Include a control group receiving an intravenous (IV) bolus of Pristinamycin solution to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Analysis:
-
Analyze the concentration of Pristinamycin in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating an enhanced oral formulation of Pristinamycin.
Caption: Troubleshooting guide for poor dissolution rate of Pristinamycin formulations.
Caption: Simplified schematic of Pristinamycin absorption and first-pass metabolism in the intestine.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Copolymer Composition on In Vitro and In Vivo Performance of Celecoxib-PVP/VA Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Activity of Pristinamycin Versus Vancomycin and Erythromycin: A Guide for Researchers
This guide provides a detailed comparison of the in vitro activity of pristinamycin against two commonly used antibiotics, vancomycin and erythromycin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents. The guide summarizes key quantitative data in tabular format, outlines detailed experimental protocols for susceptibility testing, and includes visualizations of the antibiotic mechanisms of action and experimental workflows.
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for pristinamycin, vancomycin, and erythromycin against key Gram-positive pathogens. MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pristinamycin | 0.5 | 1 |
| Vancomycin | 1 | 2 |
| Erythromycin | >128 | >128 |
Table 2: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pristinamycin | 0.25 | 0.5 |
| Vancomycin | 0.5 | 1 |
| Erythromycin | 0.06 | >128 |
Table 3: Comparative In Vitro Activity against Enterococcus faecalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pristinamycin | 2 | 4 |
| Vancomycin | 2 | 4 |
| Erythromycin | >128 | >128 |
Table 4: Comparative In Vitro Activity against Enterococcus faecium
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pristinamycin | 1 | 2 |
| Vancomycin | >128 | >128 |
| Erythromycin | >128 | >128 |
Mechanisms of Action
The antibacterial effects of pristinamycin, vancomycin, and erythromycin are achieved through distinct mechanisms targeting essential bacterial cellular processes.
Pristinamycin, a streptogramin antibiotic, consists of two synergistic components, Pristinamycin IA (PIA) and Pristinamycin IIA (PIIA). Both components bind to the 50S subunit of the bacterial ribosome, but at different sites. This dual binding action effectively blocks protein synthesis, leading to a bactericidal effect.
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization.
Erythromycin, a macrolide antibiotic, also targets the 50S ribosomal subunit. It binds near the peptidyl transferase center and inhibits protein synthesis by blocking the exit of the nascent polypeptide chain. Erythromycin is generally considered to be bacteriostatic.
Caption: Mechanisms of Action for Pristinamycin, Vancomycin, and Erythromycin.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on widely accepted standards.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Preparation of Microtiter Plates: Using a 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.
-
Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. The last well serves as a growth control and contains no antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which a standardized bacterial inoculum is spotted.
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of the antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth on the agar surface.
Caption: Workflow for Broth and Agar Dilution MIC Testing.
Pristinamycin Demonstrates Superior Efficacy Over Erythromycin Against Penicillin-Resistant Streptococcus pneumoniae
A comparative analysis of in-vitro studies indicates that pristinamycin maintains potent activity against strains of Streptococcus pneumoniae that have developed resistance to penicillin and erythromycin. This efficacy is attributed to its distinct mechanism of action, which circumvents common resistance pathways that render erythromycin ineffective.
For researchers and drug development professionals navigating the challenge of antimicrobial resistance, particularly in respiratory pathogens, the selection of an effective agent against multidrug-resistant S. pneumoniae is critical. This guide provides a detailed comparison of pristinamycin and erythromycin, focusing on their efficacy against penicillin-resistant S. pneumoniae (PRSP), supported by experimental data and methodologies.
Executive Summary of Comparative Efficacy
Pristinamycin, a streptogramin antibiotic, consistently demonstrates superior in-vitro activity against penicillin-resistant S. pneumoniae when compared to erythromycin, a macrolide. Studies show that a significant percentage of PRSP isolates also exhibit resistance to erythromycin, while resistance to pristinamycin remains rare[1][2]. One key study involving 47 penicillin-resistant strains of S. pneumoniae found that while over 60% were resistant to erythromycin, none were resistant to pristinamycin[1]. This suggests that pristinamycin could be a viable therapeutic option for infections caused by such multidrug-resistant strains[1][3].
Quantitative Data Summary: MIC Distribution
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the comparative efficacy of pristinamycin and erythromycin against penicillin-resistant and erythromycin-resistant S. pneumoniae.
| Antibiotic | S. pneumoniae Phenotype | MIC Range (µg/mL) | Reference(s) |
| Pristinamycin | Penicillin-Resistant | ≤1 | [4] |
| Penicillin-Resistant & Erythromycin-Resistant Clinical Isolates | 0.25 - 2.0 | [5] | |
| Erythromycin-Highly-Resistant Streptococci | ≤0.78 | [6] | |
| Erythromycin | Penicillin-Resistant (Spain, 1997) | ≥1 (Resistance) | [7] |
| Erythromycin-Resistant Clinical Isolates | >128 | [5] | |
| Penicillin-Resistant (Brazil, 2004-2005) | 1 to >8 | [8] |
Mechanisms of Action and Resistance
The differential efficacy of these two antibiotics can be understood by examining their mechanisms of action and the resistance pathways developed by S. pneumoniae.
Pristinamycin is a synergistic combination of two distinct components, pristinamycin IA (a macrolide-like compound) and pristinamycin IIA (a depsipeptide)[9]. Pristinamycin IA binds to the bacterial 50S ribosomal subunit, which then facilitates the binding of pristinamycin IIA[3]. This cooperative binding locks the ribosome in a conformation that irreversibly inhibits protein synthesis, leading to bactericidal activity[3][6].
Erythromycin also acts by binding to the 50S ribosomal subunit, preventing the translocation step of protein synthesis[10][11][12]. However, its action is typically bacteriostatic[13][].
Resistance Mechanisms in S. pneumoniae :
-
Penicillin Resistance : Arises from modifications in the structure of penicillin-binding proteins (PBPs), which reduces their affinity for β-lactam antibiotics[15][16][17].
-
Erythromycin Resistance : Primarily occurs through two mechanisms:
Pristinamycin's effectiveness against erythromycin-resistant strains stems from the fact that the erm(B)-mediated methylation does not significantly hinder the binding of both streptogramin components, thus preserving the synergistic and potent inhibitory effect[5].
Experimental Protocols
The determination of antibiotic efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing antimicrobial agents. The methodologies cited in the supporting literature generally adhere to standardized procedures.
MIC Determination by Agar Dilution: A commonly cited method for determining the MICs of pristinamycin and erythromycin against S. pneumoniae is the agar dilution technique[1].
-
Media Preparation : Mueller-Hinton agar is prepared and supplemented with 5% sterile horse blood to support the growth of fastidious organisms like S. pneumoniae.
-
Antibiotic Incorporation : Serial twofold dilutions of the antibiotics (pristinamycin and erythromycin) are incorporated into the molten agar before it solidifies in Petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : S. pneumoniae isolates are cultured overnight. The bacterial suspension is then adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation : A Steers replicator is used to deliver a standardized inoculum of 10⁴ to 10⁵ colony-forming units (CFU) per spot onto the surface of the antibiotic-containing agar plates[1].
-
Incubation : Plates are incubated under appropriate conditions (e.g., 35-37°C in a CO₂-enriched atmosphere) for 18-24 hours.
-
MIC Reading : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
References
- 1. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic Resistance of Streptococcus pneumoniae in the Nasopharynx of Healthy Children Less than Five Years Old after the Generalization of Pneumococcal Vaccination in Marrakesh, Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro activity of pristinamycin against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminished Killing of Pneumococci by Pristinamycin Demonstrated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Pristinamycin [medbox.iiab.me]
- 10. droracle.ai [droracle.ai]
- 11. youtube.com [youtube.com]
- 12. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug-resistant Streptococcus pneumoniae: rational antibiotic choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Resistance to β-lactams in Streptococcus pneumoniae | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 18. mdpi.com [mdpi.com]
- 19. Failure of pristinamycin treatment in a case of pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pristinamycin and Virginiamycin: Performance and Experimental Insights
For researchers and professionals in drug development, understanding the nuanced differences between antibiotics within the same class is critical for informed decision-making. This guide provides a detailed, objective comparison of pristinamycin and virginiamycin, two prominent members of the streptogramin family of antibiotics. By examining their antibacterial efficacy through quantitative data, detailing the experimental protocols for key assays, and visualizing their mechanism of action, this document serves as a comprehensive resource for the scientific community.
Introduction to Streptogramin Antibiotics
Pristinamycin and virginiamycin are both complex, synergistic antibiotics produced by Streptomyces species. They belong to the streptogramin class, which is characterized by a unique composition of two structurally distinct components: a polyunsaturated macrolactone (Group A) and a cyclic hexadepsipeptide (Group B).[1] These components, while only moderately bacteriostatic individually, exhibit potent bactericidal activity when combined.[1] Their primary mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1]
Comparative Antibacterial Efficacy
The in vitro activity of pristinamycin and virginiamycin is a key indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a standard measure of this activity. The following tables summarize the available MIC data for pristinamycin and a related semi-synthetic streptogramin, quinupristin/dalfopristin (derived from pristinamycin components and structurally similar to virginiamycin), against a range of clinically relevant bacteria. Direct comparative MIC data for virginiamycin against these specific strains in the same studies was limited in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Pristinamycin against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae (Penicillin-S, Erythromycin-S) | 42 | - | 0.5 |
| Streptococcus pneumoniae (Penicillin-S, Erythromycin-R) | 13 | - | 1 |
| Streptococcus pneumoniae (Penicillin-I/R, Erythromycin-S) | 25 | - | 0.5 |
| Streptococcus pneumoniae (Penicillin-I/R, Erythromycin-R) | 120 | - | 0.5 |
| Staphylococcus aureus | - | - | ≤0.78 |
| Streptococcus agalactiae | - | - | - |
| Enterococcus faecium | 15 | - | ≤1.56 |
| Anaerobic Gram-positive cocci | 40 | - | ≤0.78 |
| Clostridium spp. | 9 | - | ≤0.39 |
| Neisseria gonorrhoeae | 100 | - | ≤0.78 |
| Bacteroides fragilis group | - | - | 3.12 |
Data compiled from multiple sources.[2][3]
Table 2: Comparative Minimum Inhibitory Concentration (MIC₉₀) of Pristinamycin and Quinupristin/Dalfopristin against Streptococcus pneumoniae
| Antibiotic | Penicillin-S, Erythromycin-S (n=42) | Penicillin-S, Erythromycin-R (n=13) | Penicillin-I/R, Erythromycin-S (n=25) | Penicillin-I/R, Erythromycin-R (n=120) |
| Pristinamycin | 0.25 | 0.25 | 0.25 | 0.25 |
| Quinupristin/Dalfopristin | 0.5 | 1 | 0.5 | 0.5 |
Data from a single comparative study.[2]
The data indicates that pristinamycin demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics like penicillins and macrolides.[2] Notably, its efficacy against Streptococcus pneumoniae appears to be slightly superior to that of quinupristin/dalfopristin.[2]
Mechanism of Action: Inhibition of Protein Synthesis
Both pristinamycin and virginiamycin exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The two components of these antibiotics bind to adjacent sites on the 23S rRNA of the 50S ribosomal subunit, leading to a synergistic inhibition of translation.[1]
Pristinamycin IIA (Group A) binds to the peptidyl transferase center, preventing the binding of aminoacyl-tRNA to the A-site and thereby halting peptide bond formation. Pristinamycin IA (Group B) binds in the ribosomal exit tunnel, causing the premature release of incomplete polypeptide chains.[1] The binding of the Group A component induces a conformational change in the ribosome that enhances the binding affinity of the Group B component, leading to a powerful, combined bactericidal effect.
Caption: Mechanism of action of pristinamycin.
Mechanisms of Resistance
Resistance to streptogramins can emerge through several mechanisms, primarily involving enzymatic modification of the antibiotic, active efflux of the drug, or alteration of the ribosomal target site.[4]
-
Enzymatic Inactivation: Acetyltransferases, encoded by vat genes, can inactivate the Group A component. The Group B component can be inactivated by lyases encoded by vgb genes.[5][4]
-
Active Efflux: ATP-binding cassette (ABC) transporters, encoded by genes such as vga, can actively pump the antibiotic out of the bacterial cell.[4]
-
Target Modification: Methylation of the 23S rRNA, typically mediated by erm genes, can reduce the binding affinity of the Group B component.[4]
Caption: Key mechanisms of resistance to streptogramins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Stock solutions of pristinamycin and virginiamycin of known concentration.
2. Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the microtiter plates. A typical concentration range for streptogramins is 0.015 to 16 mg/L.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Caption: Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This assay utilizes a bacterial cell-free transcription-translation system to measure the direct inhibitory effect of the antibiotics on protein synthesis.
1. Preparation of S30 Cell-Free Extract:
-
Grow a suitable E. coli strain (e.g., BL21) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with S30 buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to remove cell debris, and collect the supernatant (S30 extract).
-
Perform a pre-incubation step to degrade endogenous mRNA and DNA.
2. Assay Procedure:
-
Set up reaction mixtures containing the S30 extract, a buffer with amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Add varying concentrations of pristinamycin or virginiamycin to the reaction mixtures.
-
Include a no-antibiotic control and a no-template control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the amount of reporter protein synthesized (e.g., by measuring luminescence or fluorescence).
-
Calculate the percentage of inhibition of protein synthesis relative to the no-antibiotic control.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of pristinamycin, its components, and other antimicrobial agents against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Comparative analysis of Pristinamycin and its individual components against anaerobic bacteria
A detailed examination of the in-vitro activity of pristinamycin and its constituent components, pristinamycin IA and pristinamycin IIA, against a spectrum of anaerobic bacteria reveals a classic example of antibiotic synergy. While the individual components exhibit limited bacteriostatic action, their combination results in a potent bactericidal effect, often significantly greater than the sum of their parts. This guide provides a comparative analysis based on available experimental data, detailing the methodologies employed and the synergistic interplay of pristinamycin's components.
Pristinamycin, a streptogramin antibiotic derived from Streptomyces pristinaespiralis, is a composite of two distinct molecular groups: pristinamycin I (PI) and pristinamycin II (PII)[1][2]. The primary components are pristinamycin IA (PIA), a depsipeptide, and pristinamycin IIA (PIIA), a macrolide[2]. These components act in concert to inhibit bacterial protein synthesis. The initial binding of PIIA to the bacterial 50S ribosomal subunit is thought to induce a conformational change that facilitates the binding of PIA. This dual binding action effectively blocks the elongation of polypeptide chains, leading to a cessation of protein production and, ultimately, cell death[2][3][4]. This synergistic mechanism is crucial for its enhanced bactericidal activity, which can be up to 100 times that of the individual components[2].
Comparative In-Vitro Activity: A Quantitative Overview
The superior efficacy of the pristinamycin complex over its individual components against anaerobic bacteria has been demonstrated in several studies. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric in these evaluations. The following tables summarize the comparative MIC data for pristinamycin and its components against various anaerobic bacterial species.
Gram-Negative Anaerobic Bacilli
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Bacteroides fragilis group | Pristinamycin | 2 | 4 | 0.25 - 16 |
| Pristinamycin IA | 16 | 32 | 4 - >128 | |
| Pristinamycin IIA | >128 | >128 | 16 - >128 | |
| Other Bacteroides spp. | Pristinamycin | 1 | 2 | 0.12 - 4 |
| Pristinamycin IA | 4 | 16 | 1 - 32 | |
| Pristinamycin IIA | 64 | >128 | 8 - >128 | |
| Fusobacterium spp. | Pristinamycin | 0.5 | 1 | 0.06 - 2 |
| Pristinamycin IA | 2 | 8 | 0.25 - 16 | |
| Pristinamycin IIA | 16 | 64 | 2 - 128 |
Data synthesized from a study by Laforest et al. (1988), which analyzed 200 strains of anaerobic bacteria. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.[1]
Gram-Positive Anaerobic Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| Clostridium perfringens | Pristinamycin | 0.25 | 0.5 | 0.03 - 1 |
| Pristinamycin IA | 2 | 4 | 0.5 - 8 | |
| Pristinamycin IIA | 8 | 16 | 2 - 32 | |
| Clostridium spp. (other) | Pristinamycin | 0.5 | 2 | 0.06 - 8 |
| Pristinamycin IA | 4 | 16 | 1 - 32 | |
| Pristinamycin IIA | 16 | 64 | 4 - 128 | |
| Anaerobic cocci | Pristinamycin | 0.25 | 0.5 | 0.03 - 2 |
| Pristinamycin IA | 1 | 4 | 0.12 - 16 | |
| Pristinamycin IIA | 4 | 16 | 0.5 - 64 | |
| Propionibacterium acnes | Pristinamycin | 0.12 | 0.25 | 0.03 - 0.5 |
| Pristinamycin IA | 0.5 | 1 | 0.12 - 2 | |
| Pristinamycin IIA | 2 | 4 | 0.5 - 8 |
Data synthesized from a study by Laforest et al. (1988).[1] A separate study confirmed the high activity of pristinamycin against Clostridium spp. and anaerobic gram-positive cocci, with all nine tested Clostridium isolates inhibited at ≤0.39 mg/l and 38 of 40 anaerobic cocci strains inhibited at ≤0.78 mg/l.[5]
The data clearly illustrates that pristinamycin consistently demonstrates significantly lower MIC values compared to its individual components, PIA and PIIA, against a broad range of anaerobic bacteria.[1][6] The individual components, particularly PIIA, often show weak to no activity at clinically relevant concentrations.[6] The synergistic action is confirmed by chequerboard broth microdilution tests, which have demonstrated this effect at various PIA to PIIA ratios.[6]
Experimental Protocols
The determination of the in-vitro activity of pristinamycin and its components against anaerobic bacteria is performed using standardized and meticulously controlled laboratory procedures.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[7][8]
1. Media Preparation:
-
Wilkins-Chalgren agar is supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1.
-
Serial twofold dilutions of the antimicrobial agents (pristinamycin, PIA, and PIIA) are incorporated into the molten agar.
-
The agar is then poured into petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
Bacterial strains are cultured in an appropriate broth medium for 24 to 48 hours.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration for inoculation.
3. Inoculation:
-
A Steers-Foltz replicator is used to inoculate the prepared agar plates with the standardized bacterial suspensions. This device allows for the simultaneous testing of multiple isolates.
4. Incubation:
-
The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 80% N₂, 10% H₂, and 10% CO₂) at 37°C for 48 hours.
5. Determination of MIC:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.
6. Quality Control:
-
Reference strains, such as Bacteroides fragilis ATCC 25285 and Clostridium perfringens ATCC 13124, are included in each test run to ensure the accuracy and reproducibility of the results.[1]
Visualizing the Mechanism and Workflow
To better understand the synergistic action of pristinamycin and the experimental process for its evaluation, the following diagrams are provided.
Caption: Synergistic action of Pristinamycin components on the bacterial ribosome.
Caption: Experimental workflow for the Agar Dilution Susceptibility Test.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pristinamycin - Wikipedia [en.wikipedia.org]
- 3. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of pristinamycin and its components against gram-negative anaerobic bacilli and Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Pristinamycin Fails to Show Non-Inferiority to Amoxicillin in Treating Bacterial Tonsillitis: A Clinical Trial Comparison
A phase III, multicenter, randomized, open-label clinical trial (NCT00393744) directly compared the efficacy and safety of a shorter 4-day course of pristinamycin with a standard 6-day course of amoxicillin for the treatment of Group A beta-hemolytic streptococcal (GAS) tonsillitis in patients aged 6 to 25 years.[1] The primary objective was to establish whether pristinamycin was non-inferior to amoxicillin in terms of bacteriological eradication. The study results, however, did not support the non-inferiority of pristinamycin.[1]
Data Presentation
The key efficacy and safety findings of the clinical trial are summarized in the tables below.
Table 1: Bacteriological Efficacy
| Outcome | Pristinamycin (4-day course) | Amoxicillin (6-day course) |
| Per-Protocol (PP) Population | ||
| Bacteriological Eradication at Day 10/14 | 41.8% (84/201)[1] | 90.3% (102/113)[1] |
| Modified Intention-to-Treat (mITT) Population | ||
| Bacteriological Eradication at Day 10/14 | 38.5%[1] | 87.7%[1] |
Table 2: Clinical Efficacy
| Outcome | Pristinamycin (4-day course) | Amoxicillin (6-day course) |
| Per-Protocol (PP) Population | ||
| Clinical Success (Cure or Improvement) at Day 10/14 | 83.6%[1] | 96.5%[1] |
| Clinical Success (Cure or Improvement) at Day 25/34 | 80.6%[1] | 92.0%[1] |
| Modified Intention-to-Treat (mITT) Population | ||
| Clinical Success (Cure or Improvement) at Day 10/14 | 78.4%[1] | 95.1%[1] |
| Clinical Success (Cure or Improvement) at Day 25/34 | 75.8%[1] | 91.0%[1] |
Table 3: Safety Profile
| Outcome | Pristinamycin (4-day course) | Amoxicillin (6-day course) |
| Incidence of Drug-Related Treatment-Emergent Adverse Events (TEAEs) | Similar incidence to amoxicillin[1] | Similar incidence to pristinamycin[1] |
| Patients with at least one TEAE | 25.4%[1] | Not specified |
| Serious TEAEs | Similar incidence to amoxicillin[1] | Similar incidence to pristinamycin[1] |
Experimental Protocols
The clinical trial (NCT00393744, sponsored by Sanofi) was a phase III, multicenter, randomized, open-label study.[1]
Patient Population: The study enrolled patients of both sexes, aged between 6 and 25 years, with a body weight of at least 20kg.[2] Inclusion required a suspected diagnosis of GAS-induced tonsillitis, characterized by erythema and/or exudate of the pharynx and/or tonsils, oropharyngeal pain and/or odynophagia, fever of 38°C or higher, and appreciable satellite adenopathy.[2] Confirmation of GAS infection was made by a positive Rapid Diagnostic Test (RDT), and throat swabs were collected for culture.[2] Patients were required to be able to swallow tablets.[2]
Exclusion Criteria: Key exclusion criteria included suspected viral infection, adenophlegmon, peritonsillar abscesses, known or suspected allergy to beta-lactams or pristinamycin, and recent antibiotic therapy.[2]
Treatment Regimen:
-
Pristinamycin Group: Patients received pristinamycin at a dose of 50 mg/kg/day in two daily intakes for children, and 1g twice a day for adults, for a duration of 4 days.[1]
-
Amoxicillin Group: Patients received amoxicillin at a dose of 50 mg/kg/day in two daily intakes for children, and 1g twice a day for adults, for a duration of 6 days.[1]
Efficacy Assessment: The primary endpoint was the bacteriological eradication rate at the assessment visit on Day 10/14 in the per-protocol population.[1] Secondary endpoints included bacteriological efficacy at Day 25/34 and clinical success rates at both follow-up visits.[1]
Mandatory Visualization
Caption: Workflow of the NCT00393744 clinical trial.
References
The Proxy in Practice: Correlating In Vitro Quinupristin-Dalfopristin Susceptibility with Pristinamycin Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant Gram-positive infections has necessitated the re-evaluation of older antimicrobial agents, including the oral streptogramin, pristinamycin. A critical aspect of its clinical use involves the predictive value of in vitro susceptibility testing. As standardized testing methods for pristinamycin are not widely available, in vitro susceptibility to the injectable streptogramin combination, quinupristin-dalfopristin, is commonly used as a surrogate marker to guide therapeutic decisions. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the correlation between in vitro quinupristin-dalfopristin susceptibility and the clinical efficacy of pristinamycin.
In Vitro Susceptibility: A Comparative Overview
Quinupristin-dalfopristin and pristinamycin are both combinations of streptogramin A and B components, which synergistically inhibit bacterial protein synthesis. This shared mechanism of action forms the basis for using quinupristin-dalfopristin susceptibility to predict pristinamycin efficacy.
Comparative In Vitro Activity
Studies have demonstrated comparable in vitro activity of quinupristin-dalfopristin and pristinamycin against various Gram-positive pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit the growth of 90% of organisms (MIC90) for key bacteria.
Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible/Erythromycin-Susceptible (MIC90, mg/L) | Penicillin-Resistant/Erythromycin-Resistant (MIC90, mg/L) |
| Pristinamycin | 0.25 | 0.25 |
| Quinupristin-Dalfopristin | 0.5 | 0.5 |
Data sourced from a study evaluating 200 clinical isolates of Streptococcus pneumoniae[1].
Table 2: In Vitro Activity of Quinupristin-Dalfopristin against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) (MIC90, mg/L) | Methicillin-Resistant S. aureus (MRSA) (MIC90, mg/L) |
| Quinupristin-Dalfopristin | 1.0 | 1.5 |
Data from a study of 84 Staphylococcus aureus bloodstream isolates[2]. Note: While direct comparative data for pristinamycin against the same isolates was not provided in this specific study, other reports confirm its activity against MRSA[3].
Clinical Correlation: Using a Proxy for Efficacy
Clinical practice guidelines and retrospective studies have supported the use of quinupristin-dalfopristin susceptibility as a reliable indicator for potential pristinamycin success.
A key report from an Australian hospital highlights this practice, stating that "Testing for in vitro susceptibility to quinupristin-dalfopristin by Vitek 2 was used as a proxy for pristinamycin susceptibility" in the management of Gram-positive infections[4]. This approach led to successful outcomes (cure or suppression) in 31 out of 36 patients treated with pristinamycin for infections caused by pathogens deemed susceptible to quinupristin-dalfopristin[4].
Furthermore, NHS Tayside prescribing guidance explicitly recommends requesting "sensitivity testing for Synercid (quinupristin-dalfopristin)" when considering pristinamycin therapy for bone and joint infections caused by organisms like coagulase-negative staphylococci and Staphylococcus aureus[5].
Experimental Protocols
The correlation between quinupristin-dalfopristin susceptibility and pristinamycin efficacy relies on standardized and reproducible in vitro testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
Antimicrobial Dilution: A serial two-fold dilution of quinupristin-dalfopristin is prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microdilution trays are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion for Susceptibility Testing
The disk diffusion method provides a qualitative assessment of susceptibility.
Protocol:
-
Inoculum Preparation: A standardized inoculum is prepared as described for broth microdilution.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with 15 µg of quinupristin-dalfopristin is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours in ambient air.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured in millimeters.
Interpretive Criteria
The CLSI provides provisional interpretive criteria for quinupristin-dalfopristin to categorize isolates as susceptible, intermediate, or resistant.
Table 3: CLSI Interpretive Criteria for Quinupristin-Dalfopristin
| Interpretation | MIC (mg/L) | Disk Diffusion Zone Diameter (mm) |
| Susceptible | ≤ 1.0 | ≥ 19 |
| Intermediate | 2.0 | 16 - 18 |
| Resistant | ≥ 4.0 | ≤ 15 |
These criteria are for pathogens that do not require blood or increased CO2 for growth[6].
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and practical applications, the following diagrams illustrate the mechanism of action of streptogramins and the clinical workflow for using quinupristin-dalfopristin susceptibility to guide pristinamycin therapy.
Caption: Mechanism of action of streptogramin antibiotics.
Caption: Clinical workflow for pristinamycin treatment decisions.
Conclusion
The available evidence strongly supports the use of in vitro susceptibility to quinupristin-dalfopristin as a reliable predictor of pristinamycin's clinical efficacy against susceptible Gram-positive pathogens. This practice is underpinned by their shared mechanism of action and supported by clinical experience and treatment guidelines. For researchers and drug development professionals, understanding this correlation is crucial for interpreting preclinical data and designing clinical trials involving streptogramin antibiotics. The standardized protocols for quinupristin-dalfopristin susceptibility testing provide a practical and accessible means to guide the therapeutic use of pristinamycin in an era of increasing antimicrobial resistance.
References
- 1. Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of quinupristin/dalfopristin and seven other antimicrobials against methicillin-susceptible and methicillin-resistant nosocomial Staphylococcus aureus bloodstream isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristinamycin - Wikipedia [en.wikipedia.org]
- 4. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 6. Provisional interpretive criteria for quinupristin/dalfopristin susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristinamycin: A Comparative Analysis of its Efficacy Against MRSA and Methicillin-Susceptible Staphylococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effectiveness of Pristinamycin against Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA). The content is supported by experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
Pristinamycin, a streptogramin antibiotic, demonstrates potent activity against both MRSA and MSSA. Comprised of two synergistic components, Pristinamycin IA (a streptogramin B) and Pristinamycin IIA (a streptogramin A), it effectively inhibits bacterial protein synthesis. This dual-component action confers a bactericidal effect and provides a valuable therapeutic option, particularly in cases of methicillin resistance. While MRSA has developed resistance to the entire class of β-lactam antibiotics, studies indicate that its susceptibility to Pristinamycin is often comparable to that of MSSA.
Data Presentation: Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Pristinamycin against MRSA and MSSA isolates from various studies. A study of 124 clinical MRSA isolates demonstrated that all were inhibited by Pristinamycin at a concentration of ≤ 0.5 mg/L, a sensitivity level described as being "quite similar" to that of methicillin-sensitive strains[1]. Further supporting this, a separate investigation involving 150 MRSA isolates reported a MIC90 of 0.5 µg/ml for Pristinamycin[2][3].
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| MRSA | 150 | 0.125 - 0.75 | 0.38 | 0.5 | [2][3][4] |
| MRSA | 124 | ≤ 0.5 | Not Reported | Not Reported | [1] |
Note: Data for a direct comparative study with a range of MSSA isolates was not available in the searched literature. However, the available data suggests a high level of activity against both MRSA and MSSA.
Experimental Protocols
The determination of Pristinamycin's in vitro activity against S. aureus is typically performed using standardized antimicrobial susceptibility testing methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (Based on CLSI M07 Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Pristinamycin Stock Solution: Prepare a stock solution of Pristinamycin of known concentration in a suitable solvent.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use this as the test medium.
-
Bacterial Inoculum: Prepare a standardized inoculum of the S. aureus isolate (either MRSA or MSSA) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the Pristinamycin stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of Pristinamycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining the MIC of Pristinamycin against MRSA and MSSA.
Caption: Mechanism of action of Pristinamycin via inhibition of the 50S ribosomal subunit.
Caption: Mechanism of methicillin resistance in MRSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, pristinamycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broth microdilution susceptibility: Topics by Science.gov [science.gov]
- 4. ima.org.il [ima.org.il]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pristinamycin IB
The proper disposal of Pristinamycin IB, a streptogramin antibiotic, is critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Core Principles of Antibiotic Waste Management
This compound, like other antibiotics, should be managed as hazardous chemical waste, particularly in its pure form or in high-concentration stock solutions.[1][2] Improper disposal, such as flushing down drains, can lead to environmental contamination and the emergence of antibiotic-resistant "superbugs".[2][4] Always consult your institution's Environmental Health & Safety (EHS) department for specific local protocols, as they have the final authority on waste management procedures.[1][2]
Personal Protective Equipment (PPE) and Waste Handling Summary
Proper handling and containment are paramount when dealing with antibiotic waste. The following table summarizes essential equipment and labeling requirements.
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves. | To prevent skin contact and contamination.[1] |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes of liquid waste or contact with the powdered compound.[1][5] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Work Area | A designated area, preferably a chemical fume hood, especially when handling powders or creating solutions.[1] | To prevent inhalation of aerosols or dust.[5] |
| Liquid Waste Container | Leak-proof, sealable container clearly labeled: "Hazardous Waste," "Antibiotic Waste," and "this compound".[1][6] | To ensure proper segregation, prevent spills, and communicate hazards to waste management personnel.[1] |
| Solid Waste Container | For grossly contaminated items: A designated hazardous chemical waste container. For lightly contaminated items: A biohazardous waste container (autoclave bag/sharps bin).[1] | To segregate waste streams appropriately for chemical disposal or decontamination via autoclaving.[1][7] |
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the this compound waste.
Method 1: Disposal of Pure Compound (Unused or Expired Powder)
-
Do Not Place in Regular Trash: Solid, pure antibiotic is considered hazardous chemical waste.
-
Containerize: Keep the this compound in its original, sealed container if possible. If the container is compromised, transfer the powder to a new, sealable container suitable for hazardous waste.
-
Label: Ensure the container is clearly labeled as "Hazardous Waste: this compound".
-
Store and Dispose: Store the container in a designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[1]
Method 2: Disposal of High-Concentration Liquid Waste
This category includes stock solutions and unused experimental solutions.[2]
-
Segregate Waste: Collect all liquid waste containing high concentrations of this compound in a dedicated, leak-proof hazardous waste container.[1] Do not mix with other chemical or biological waste unless permitted by your institution's EHS guidelines.
-
Label Container: The container must be clearly labeled "Hazardous Waste," "Antibiotic Waste," and list "this compound" as a component.[6]
-
Store Securely: Seal the container and store it in a secondary containment tray in a designated hazardous waste storage area to prevent spills.[6]
-
Arrange Pickup: Contact your institution's EHS department for disposal.
Method 3: Disposal of Contaminated Culture Media
-
Decontamination: Since the heat stability of this compound is not specified, autoclaving alone is not a guaranteed method for degrading the antibiotic.[2] Therefore, the media should be treated as chemical waste.
-
Collection: Pour the liquid media into the designated hazardous antibiotic waste container as described in Method 2.
-
Solid Waste: Any culture plates or flasks should be considered contaminated solid waste. See Method 4 for disposal.
Method 4: Disposal of Contaminated Solid Waste
This includes items like pipette tips, gloves, petri dishes, and paper products.
-
Grossly Contaminated Items: Any items heavily contaminated with pure this compound or high-concentration solutions should be treated as hazardous chemical waste. Place them in a designated, lined container for solid chemical waste.[1]
-
Lightly Contaminated Items (e.g., from cell culture): These items are typically considered biohazardous waste.
-
Decontamination and Final Disposal: This waste should be autoclaved by your facility to destroy biological agents and then disposed of according to institutional protocols for treated biohazardous waste.[1][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Progress on limiting release of antibiotic waste into environment, but gaps remain | Access to Medicine [accesstomedicinefoundation.org]
- 4. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Pristinamycin IB
Essential Safety and Handling Guide for Pristinamycin IB
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures offer step-by-step guidance to ensure safe operational handling and disposal.
Note: Specific safety data for this compound is limited. The following guidance is based on the safety data for Pristinamycin and its closely related component, Pristinamycin IA. Pristinamycin is a mixture of two synergistic components, Pristinamycin IA and Pristinamycin IIA (also known as this compound).[1] It is crucial to handle this compound with the same precautions as the overall mixture.
Hazard Identification and Classification
Pristinamycin is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must be equipped with side shields. |
| Skin Protection | Gloves | Nitrile rubber (NBR) gloves are recommended. A material thickness of >0.11 mm is advised, with a breakthrough time of >480 minutes.[3] |
| Lab Coat/Clothing | An impervious lab coat or clothing should be worn to protect the skin.[2] | |
| Respiratory Protection | Particulate Respirator | A particulate filter device (e.g., P1 or N95) is necessary when there is a risk of dust formation.[3] |
Operational Handling Plan
Adherence to the following step-by-step procedures is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure adequate ventilation in the handling area. A chemical fume hood is recommended.[2]
- Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.[2]
- Assemble all necessary materials and equipment before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on an impervious lab coat, ensuring it is fully buttoned.
- Don safety goggles with side shields.
- If there is a risk of inhaling dust, put on a particulate respirator.
- Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3. Handling this compound:
- Handle this compound in a designated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
- Avoid direct contact with the skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the area where this compound is being handled.[2]
- Use dedicated spatulas and weighing boats for transferring the powder.
4. In Case of a Spill:
- Evacuate the immediate area if the spill is large or if dust is generated.
- For small spills, carefully cover the spill with an absorbent material.
- Collect the spilled material using appropriate tools and place it into a sealed container for disposal.
- Clean the spill area thoroughly with a suitable decontamination solution.
5. First Aid Measures:
- If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth with water.[2]
- In Case of Eye Contact: Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
- In Case of Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.[3]
- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste materials, including unused this compound, contaminated PPE, and disposable equipment, in a clearly labeled, sealed container.
2. Disposal Procedure:
- Dispose of the sealed waste container through an approved waste disposal plant.[2]
- Avoid releasing this compound into the environment, as it is very toxic to aquatic life.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
